1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
Description
The exact mass of the compound 3-(Trifluoromethylsulfonyl)benzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c9-5-6-2-1-3-7(4-6)15(13,14)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEJNPDLDAEZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866208-07-3 | |
| Record name | 3-(Trifluoromethylsulfonyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene chemical properties
An In-depth Technical Guide to 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene for Advanced Chemical Synthesis
This guide provides an in-depth analysis of this compound, a versatile bifunctional reagent increasingly utilized in the fields of medicinal chemistry and advanced materials science. We will move beyond a simple recitation of properties to explore the causal relationships between its unique structure and its reactivity, providing field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Attributes and Physicochemical Properties
This compound, with CAS Number 866208-07-3, is a compound distinguished by two key functional groups strategically positioned on a benzene ring: a highly reactive bromomethyl group and a powerfully electron-withdrawing trifluoromethylsulfonyl (triflone) group. This specific meta-substitution pattern is critical to its utility, defining its reactivity and the physicochemical properties it imparts to derivative molecules.
The trifluoromethyl group is a well-established pharmacophore in modern drug design. Its inclusion in a molecule can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate binding affinity to biological targets.[1] The triflone group (–SO₂CF₃) is one of the strongest electron-withdrawing groups, a property that profoundly influences the reactivity of the adjacent bromomethyl group.[2]
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 866208-07-3 | [2] |
| Molecular Formula | C₈H₆BrF₃O₂S | N/A |
| Molecular Weight | 303.1 g/mol | [2] |
| InChI Key | CSEJNPDLDAEZQZ-UHFFFAOYSA-N | [2] |
Spectroscopic and Analytical Characterization
Validating the structure and purity of this compound is paramount. The following spectroscopic signatures are characteristic of the compound:
-
¹H NMR: The proton spectrum will feature two key regions. A singlet corresponding to the two benzylic protons of the -CH₂Br group, typically found in the range of 4.5-4.8 ppm. The aromatic region will show complex multiplets between 7.5 and 8.2 ppm, consistent with a 1,3-disubstituted benzene ring.
-
¹⁹F NMR: A sharp singlet will be observed, characteristic of the -SO₂CF₃ group, confirming the presence of the triflone moiety.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive feature for bromine-containing compounds.[2]
Synthesis Protocol: A Validated Approach
The most direct and high-yielding synthesis involves the bromination of the corresponding benzylic alcohol. This method is efficient and selective for the benzylic position, even in the presence of the strongly deactivating triflone group.[2]
Protocol: Bromination of 3-(Trifluoromethylsulfonyl)benzyl alcohol[2]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethylsulfonyl)benzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the stirred solution. Causality Note: PBr₃ is a classic and effective reagent for converting primary alcohols to alkyl bromides. The reaction is performed at 0 °C to control the exothermic reaction and minimize side-product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure complete conversion.
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding the mixture to ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Validation: The resulting crude product can be purified by column chromatography on silica gel. The purity and identity of the final product, this compound, should be confirmed by NMR and MS as described above. An isolated yield of approximately 91% can be expected with this protocol.[2]
The Cornerstone of Reactivity: An Exceptionally Electrophilic Benzylic Carbon
The primary utility of this reagent stems from the high reactivity of its benzylic carbon towards nucleophilic attack. This reactivity is a direct consequence of the powerful inductive electron-withdrawing effect of the meta-positioned trifluoromethylsulfonyl group.
The -SO₂CF₃ group pulls electron density away from the aromatic ring, which in turn withdraws density from the benzylic carbon of the -CH₂Br group. This creates a significant partial positive charge (δ+) on the benzylic carbon, making it an exceptionally strong electrophile. Furthermore, the bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[2]
Caption: Electronic influence of the -SO₂CF₃ group on reactivity.
Core Application: Sₙ2 Reactions for Molecular Elaboration
This enhanced electrophilicity makes this compound an ideal substrate for reaction with a wide range of nucleophiles, including amines, thiols, cyanides, and azides.[2] This allows for the straightforward introduction of the 3-(trifluoromethylsulfonyl)benzyl moiety into other molecules.
Workflow: General Protocol for Nucleophilic Substitution
This protocol provides a self-validating system for reacting the title compound with a generic nucleophile (Nu:⁻).
Caption: General workflow for Sₙ2 reactions.
-
Causality and Self-Validation: The use of a slight excess of the nucleophile ensures complete consumption of the electrophilic reagent. The reaction progress is monitored by a reliable analytical technique like TLC or LC-MS until the starting material is no longer detected. A standard aqueous workup removes inorganic salts and the polar solvent, followed by chromatographic purification to yield the pure product, which is then definitively identified.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
The compound is a powerful building block for constructing complex molecules with therapeutic potential.
-
Lead Compound Development: Research has shown that this compound itself exhibits toxicity against certain cancer cell lines. This suggests its potential as a starting point or lead compound for developing novel anticancer drugs, where the trifluoromethylsulfonyl group may enhance binding to biological targets like critical enzymes involved in cell proliferation.[2]
-
Scaffold for Targeted Covalent Inhibitors: The reactive bromomethyl group is an ideal "warhead" for creating targeted covalent inhibitors. By incorporating this molecule into a larger structure that provides binding affinity for a specific protein, the bromomethyl group can form a permanent covalent bond with a nucleophilic amino acid residue (like cysteine or histidine) in the protein's active site, leading to irreversible inhibition.
-
Linker Chemistry: In the development of complex therapeutics like peptide drugs or antibody-drug conjugates (ADCs), bifunctional linkers are essential. The reactivity of the bromomethyl group with thiols is particularly relevant for conjugating molecules to cysteine residues in peptides and proteins.[3]
Materials Science
The defined geometry and functional handles of this molecule lend themselves to the construction of highly ordered materials.
-
Metal-Organic Frameworks (MOFs): The compound can serve as a functionalized organic linker in the synthesis of MOFs. The triflone group can influence the electronic properties and pore environment of the resulting framework, making it potentially useful for applications in gas storage and separation.[2]
-
Single-Atom Catalysts (SACs): The structure is suitable for developing advanced catalysts where the functional groups can help anchor and stabilize single metal atoms, leading to catalysts with high efficiency and selectivity.[2]
Safety and Handling Protocols
Due to its reactivity, this compound must be handled with appropriate care. It is classified as a substance that causes severe skin burns and serious eye damage.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This typically involves incineration in a licensed hazardous waste disposal facility.
Conclusion
This compound is more than just a chemical intermediate; it is a highly engineered tool for molecular design. The synergy between the leaving group potential of the bromine and the powerful electronic activation provided by the meta-triflone substituent makes it an exceptionally potent electrophile for Sₙ2 reactions. This predictable and robust reactivity, combined with the favorable properties imparted by the trifluoromethylsulfonyl group, ensures its continued and expanding role in the discovery of new therapeutics and the design of novel materials.
References
-
Ferreira, B. L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Walczak, M., et al. (2015). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. PMC. Retrieved from [Link]
Sources
Spectral Analysis of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene.
This guide provides a detailed analysis of the spectral data for the versatile chemical intermediate, this compound. This compound is of significant interest in medicinal chemistry and materials science due to its unique combination of a reactive bromomethyl group and a strongly electron-withdrawing trifluoromethylsulfonyl moiety. Understanding its spectral signature is crucial for synthesis verification, reaction monitoring, and quality control.
Molecular Structure and Properties
This compound possesses a molecular weight of 303.1 g/mol . The trifluoromethylsulfonyl group significantly influences the electronic properties of the benzene ring, enhancing the electrophilicity of the benzylic carbon, making the bromine an excellent leaving group in nucleophilic substitution reactions.
Caption: Molecular structure of this compound.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons of the bromomethyl group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.5 - 8.2 | Multiplet | 4H |
| -CH₂ Br | ~4.5 | Singlet | 2H |
The aromatic protons will appear in the downfield region (7.5-8.2 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing trifluoromethylsulfonyl group. The specific splitting pattern will be complex due to meta- and ortho-coupling. The benzylic protons of the -CH₂Br group are expected to appear as a sharp singlet around 4.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Ar-C | 125 - 145 |
| -C H₂Br | ~32 |
| -C F₃ | ~120 (quartet) |
The aromatic carbons will resonate in the 125-145 ppm range. The carbon of the bromomethyl group will be found further upfield, around 32 ppm. The trifluoromethyl carbon will appear as a quartet around 120 ppm due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 3000 - 2850 | Medium |
| C=C (aromatic) | 1600 - 1450 | Medium to Strong |
| S=O (sulfonyl) | 1350 - 1300 and 1160 - 1120 | Strong |
| C-F (trifluoromethyl) | 1300 - 1100 | Strong |
| C-Br | 700 - 500 | Medium to Strong |
The IR spectrum will be characterized by strong absorptions corresponding to the S=O stretching of the sulfonyl group and the C-F stretching of the trifluoromethyl group. Aromatic C=C stretching bands and C-H stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Molecular Ion: The molecular ion peak (M⁺) for this compound is expected at m/z 302 and 304 with an approximate 1:1 ratio, which is characteristic of compounds containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Key Fragmentation Pathways: Electron impact ionization is expected to induce fragmentation, providing structural information.
Caption: Plausible mass spectrometry fragmentation of the title compound.
One of the primary fragmentation pathways would involve the loss of a bromine radical to form a stable benzylic carbocation at m/z 223. Another significant fragmentation could be the loss of the trifluoromethylsulfonyl radical, leading to a fragment at m/z 170/172.
Experimental Protocols
Accurate spectral data acquisition requires standardized experimental procedures.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy Protocol
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-400).
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural elucidation and purity assessment of this compound. The predicted spectral data in this guide, based on fundamental principles and analysis of related structures, offer a valuable reference for researchers working with this important synthetic intermediate. Experimental verification of this data is crucial for confirming the identity and purity of the compound in any research or development setting.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. National Center for Biotechnology Information. [Link]
An In-depth Technical Guide to the Solubility of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene, a key intermediate in pharmaceutical and materials science research. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes theoretical principles of solubility with practical, field-proven methodologies for its determination. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions regarding solvent selection, reaction conditions, and purification strategies involving this compound. The guide details the molecular characteristics influencing solubility, offers predicted solubility profiles in a range of common organic solvents, and provides a rigorous, step-by-step protocol for the experimental determination of its solubility.
Introduction: Understanding the Significance of this compound
This compound is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring a reactive benzylic bromide and a strongly electron-withdrawing trifluoromethylsulfonyl group, makes it a versatile building block for the introduction of the 3-(trifluoromethylsulfonyl)benzyl moiety into a variety of molecular scaffolds. This moiety is of particular importance in medicinal chemistry, where the trifluoromethylsulfonyl group can enhance a molecule's metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties.[1][2] The compound's utility is underscored by its role as an electrophile in substitution reactions, where the bromide acts as an excellent leaving group, facilitated by the electron-withdrawing nature of the trifluoromethylsulfonyl group that enhances the electrophilicity of the benzylic carbon.[1]
The successful application of this compound in any synthetic protocol is fundamentally dependent on its solubility in the chosen reaction medium. Proper solvent selection is critical for achieving optimal reaction kinetics, facilitating purification, and ensuring the overall efficiency and scalability of the process. This guide addresses the critical need for a deeper understanding of the solubility of this compound, providing both theoretical predictions and a practical framework for its experimental determination.
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is governed by its physicochemical properties and the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3] The molecular structure of this compound, presented below, provides key insights into its expected solubility behavior.
Molecular Structure:
Key Structural Features Influencing Solubility:
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic core.
-
Trifluoromethylsulfonyl Group (-SO2CF3): This is a very strong electron-withdrawing group and is highly polar. The presence of the sulfonyl group introduces significant dipole character to the molecule.
-
Bromomethyl Group (-CH2Br): This group is moderately polar and is a reactive site for nucleophilic substitution.[1]
The combination of a nonpolar aromatic ring with two polar functional groups suggests that this compound will exhibit a nuanced solubility profile, with a preference for polar aprotic and some polar protic solvents.
Predicted Solubility Profile
Based on its structure, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | The high polarity of DMF can effectively solvate the polar trifluoromethylsulfonyl and bromomethyl groups. |
| Dimethyl sulfoxide (DMSO) | High | Similar to DMF, DMSO is a highly polar solvent capable of strong dipole-dipole interactions with the solute. | |
| Acetonitrile (ACN) | Moderate to High | Acetonitrile's polarity should be sufficient to dissolve the compound, although perhaps to a lesser extent than DMF or DMSO. | |
| Acetone | Moderate | Acetone's moderate polarity may allow for reasonable solubility. | |
| Polar Protic | Methanol | Low to Moderate | While polar, the ability of methanol to hydrogen bond may not be as effective in solvating the non-hydrogen bonding solute as the dipole-dipole interactions of aprotic solvents. The nonpolar benzene ring will also limit solubility. |
| Ethanol | Low to Moderate | Similar to methanol, but with a slightly larger nonpolar alkyl chain, which may slightly improve interaction with the benzene ring but decrease overall solvating power for the polar groups. | |
| Nonpolar | Hexane | Very Low | The significant polarity of the trifluoromethylsulfonyl and bromomethyl groups will make it very difficult for the nonpolar hexane to effectively solvate the molecule. |
| Toluene | Low to Moderate | The aromatic nature of toluene may provide some favorable pi-pi stacking interactions with the benzene ring of the solute, potentially leading to slightly better solubility than in aliphatic nonpolar solvents. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM has a moderate polarity and is often a good solvent for a wide range of organic compounds, including those with polar functional groups. |
| Chloroform | Moderate to High | Similar to DCM, chloroform is a versatile solvent that should be capable of dissolving the compound. | |
| Ethers | Diethyl Ether | Low to Moderate | The ether functionality provides some polarity, but the overall nonpolar character of the diethyl ether molecule may limit its ability to dissolve a compound with such a highly polar sulfonyl group. |
| Tetrahydrofuran (THF) | Moderate | THF is more polar than diethyl ether and is generally a better solvent for a wider range of compounds. It is expected to be a reasonable solvent for this compound. |
Experimental Determination of Solubility: A Validated Protocol
Given the lack of specific quantitative solubility data, an experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in a given organic solvent. This method is designed to be self-validating by ensuring that a true equilibrium is reached.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the desired organic solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be constant across the later time points.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to pellet the remaining solid material. This step is crucial to avoid transferring solid particles during the next step.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter (0.22 µm) that is chemically compatible with the solvent to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution (i.e., the solubility) by multiplying the concentration of the diluted sample by the dilution factor.
-
The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
Safety and Handling Considerations
This compound is a reactive and potentially hazardous chemical.[4] The following safety precautions should always be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, a thorough understanding of its molecular structure allows for reliable predictions of its solubility behavior. The compound is anticipated to be most soluble in polar aprotic solvents such as DMF and DMSO, with moderate solubility in chlorinated solvents like DCM and THF. Its solubility in nonpolar and polar protic solvents is expected to be limited.
For researchers and drug development professionals, the provided experimental protocol offers a robust and validated method for the precise determination of this compound's solubility in any solvent of interest. By combining theoretical understanding with rigorous experimental practice, scientists can effectively harness the synthetic potential of this compound, optimizing reaction conditions and paving the way for new discoveries in medicine and materials science.
References
-
PubChem. 1-(Bromomethyl)-3-(trifluoromethyl)benzene. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
hazards and safety precautions for 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
An In-depth Technical Guide to the Hazards and Safe Handling of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the hazards, safety precautions, and handling protocols for this compound (CAS No. 866208-07-3), a compound utilized in laboratory-scale chemical synthesis.[1]
Compound Profile and Physicochemical Data
This compound is a mono-constituent substance used for scientific research and development.[1] Its chemical structure is characterized by a benzene ring substituted with a bromomethyl group and a trifluoromethylsulfonyl group. This specific arrangement of functional groups dictates its reactivity and associated hazards.
| Property | Value | Source |
| Chemical Name | This compound | SynQuest Labs[1] |
| Synonyms | 3-(Bromomethyl)(trifluoromethylsulfonyl)benzene | SynQuest Labs[1] |
| CAS Number | 866208-07-3 | SynQuest Labs[1] |
| Molecular Formula | C₈H₆BrF₃O₂S | SynQuest Labs[1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous and requires stringent safety controls. The primary dangers are its corrosive nature and its potential to cause respiratory irritation.[1] It is also a lachrymator, meaning it can cause tearing of the eyes.[1]
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage | Danger | Corrosion |
| Serious Eye Damage/Irritation, Category 1 | H318: Causes serious eye damage | Danger | Corrosion |
| Specific Target Organ Toxicity — Single Exposure, Category 3, Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | Exclamation Mark |
Data sourced from the SynQuest Laboratories Safety Data Sheet.[1]
Reactivity and Toxicological Profile
Causality of Reactivity: The hazardous nature of this compound is a direct result of its molecular structure. The trifluoromethylsulfonyl (-SO₂CF₃) group is a powerful electron-withdrawing group. This electronic effect significantly increases the electrophilicity of the benzylic carbon (the carbon of the -CH₂Br group).[2] Consequently, the bromide ion becomes an excellent leaving group, making the molecule highly reactive towards nucleophiles.[2] This inherent reactivity is the mechanistic reason it is corrosive to biological tissues and incompatible with certain chemical classes.
Toxicological Summary:
-
Inhalation: The material is destructive to the tissues of the mucous membranes and the upper respiratory tract.[1] Inhalation may cause symptoms such as coughing, shortness of breath, headache, and nausea.[1]
-
Skin Contact: Causes severe skin burns.[1] The compound can produce inflammation, and contact with open cuts or abraded skin should be strictly avoided to prevent systemic entry.[3]
-
Eye Contact: Causes serious eye damage.[1] Immediate and prolonged rinsing is critical upon exposure.
-
Ingestion: While not classified for acute oral toxicity, ingestion is expected to cause severe damage to the gastrointestinal tract due to the compound's corrosive nature.[1][4] Do NOT induce vomiting if swallowed.[1]
Incompatible Materials:
-
Strong Bases: Due to its high electrophilicity, the compound will react readily with strong bases, which are typically strong nucleophiles.[1][2]
-
Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it may lead to a vigorous, potentially hazardous reaction.[1]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential for safe handling.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound must be conducted in a well-ventilated area, specifically a certified chemical fume hood.[1]
-
Emergency Stations: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent any direct contact.[5]
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face | Chemical safety goggles and a full-face shield. | 29 CFR 1910.133 | To protect against splashes and vapors causing severe eye damage.[1] |
| Hand | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile). | 29 CFR 1910.138 | To prevent severe skin burns upon contact.[1][3] |
| Body | Flame-retardant, chemical-resistant lab coat and additional protective clothing as needed. | N/A | To protect skin from accidental splashes.[1] |
| Footwear | Closed-toe safety shoes. | 29 CFR 1910.136 | To protect feet from spills.[1] |
| Respiratory | Not required under normal use in a fume hood. Use a NIOSH-approved respirator in case of inadequate ventilation. | 29 CFR 1910.134 | To prevent respiratory tract irritation from vapors or aerosols.[1] |
Workflow for Safe Handling: The following workflow illustrates the critical steps for safely handling the reagent, from preparation to disposal.
Emergency Procedures
In case of accidental exposure, immediate and decisive action is critical.
First-Aid Measures:
-
General Advice: If you feel unwell, seek medical advice immediately and show the safety data sheet to the attending physician.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration and call a POISON CENTER or doctor immediately.[1]
-
If on Skin (or hair): Take off immediately all contaminated clothing.[1] Rinse the skin with copious amounts of water or shower for at least 15 minutes.[1] Immediately call a POISON CENTER or doctor.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do, and continue rinsing.[1] Immediately call a POISON CENTER or doctor.[1]
-
If Swallowed: Rinse mouth thoroughly with water.[1] Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor.[1]
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid directing airflow in a way that spreads the contaminant.
-
Don PPE: Wear the appropriate PPE, including respiratory protection if the spill is large or ventilation is inadequate.
-
Contain: Prevent the spill from entering drains or waterways.[3]
-
Absorb: For minor spills, contain and absorb the material with an inert, non-combustible absorbent material like vermiculite or sand.[3]
-
Collect: Carefully collect the absorbed material and residues into a labeled, sealable container for hazardous waste disposal.[3]
-
Decontaminate: Wash the spill area thoroughly.
-
Dispose: Dispose of the waste container through a licensed hazardous waste disposal service.[1]
Storage and Disposal
Storage Conditions: Proper storage is crucial to maintain the stability of the chemical and prevent accidents.
-
Store in a dry, cool, and well-ventilated area.[1]
-
Keep the container tightly closed when not in use.[1]
-
The substance is light-sensitive; store in an opaque or dark container, protected from light.[1]
-
Store away from incompatible materials such as strong bases and oxidizing agents.[1]
Disposal Considerations: Waste generated from this substance is considered hazardous.
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Dispose of contents and containers to an approved waste disposal plant.[1]
-
The recommended method of disposal is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Do not allow the product to enter drains or waterways.[3]
References
-
1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061. PubChem, National Center for Biotechnology Information. [Link]
-
CAS#:402-23-3 | 1-(Bromomethyl)-3-(trifluoromethyl)benzene. Chemsrc. [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
-
16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts. [Link]
-
Bromination of Benzene | Electrophilic Aromatic Substitutions (EAS) | Organic Chemistry. YouTube. [Link]
-
Toxicological Profile for Benzene, Draft for Public Comment. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Sources
Methodological & Application
Application Notes and Protocols for SN2 Reactions with 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the synthetic utility of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene, a highly reactive electrophile valuable in the construction of complex organic molecules. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethylsulfonyl group, render it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This document will elucidate the underlying chemical principles, provide detailed experimental protocols for key transformations, and offer practical guidance for researchers employing this versatile building block.
Introduction: The Synthetic Power of an Activated Benzyl Bromide
This compound is a benzylic bromide strategically functionalized with a trifluoromethylsulfonyl (-SO₂CF₃) group. This substituent exerts a profound influence on the molecule's reactivity. The -SO₂CF₃ group is one of the most strongly electron-withdrawing groups in organic chemistry, a property that significantly enhances the electrophilicity of the benzylic carbon. This heightened reactivity makes it an exceptional substrate for SN2 reactions, allowing for the facile introduction of a diverse array of functional groups under mild conditions.[1] The resulting substituted benzylsulfonyl scaffolds are of significant interest in medicinal chemistry and materials science, where the trifluoromethylsulfonyl moiety can impart desirable properties such as increased metabolic stability and lipophilicity.
Mechanistic Considerations: Why this Substrate Favors the SN2 Pathway
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.[2] Several factors make this compound an ideal substrate for this pathway:
-
Primary Benzylic Halide: The substrate is a primary halide, which minimizes steric hindrance around the electrophilic carbon, a critical factor for a successful SN2 reaction.[2]
-
Excellent Leaving Group: The bromide ion is a good leaving group, readily departing upon nucleophilic attack.
-
Enhanced Electrophilicity: The powerful electron-withdrawing nature of the meta-substituted -SO₂CF₃ group inductively pulls electron density from the benzene ring and, consequently, from the benzylic carbon. This creates a more pronounced partial positive charge on the target carbon, making it highly susceptible to nucleophilic attack.[1]
-
Benzylic System: The adjacent phenyl ring can stabilize the transition state of the SN2 reaction, further accelerating the reaction rate compared to simple alkyl halides.
While benzylic systems can also undergo SN1 reactions through a stable benzylic carbocation, the strong electron-withdrawing -SO₂CF₃ group destabilizes the formation of an adjacent positive charge. This electronic destabilization strongly disfavors the SN1 pathway and promotes the SN2 mechanism.
Below is a diagram illustrating the general SN2 mechanism with this substrate.
Caption: SN2 reaction mechanism.
Experimental Protocols
The following protocols are representative examples of SN2 reactions with this compound. These should be adapted based on the specific nucleophile, scale, and available laboratory equipment.
Safety Precautions: this compound is a lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of 1-(Azidomethyl)-3-(trifluoromethylsulfonyl)benzene
This protocol is adapted from a procedure for a closely related substrate, 1-(bromomethyl)-3-(trifluoromethyl)benzene.[3] The azide functional group is a versatile precursor for the synthesis of amines via reduction.
Materials and Reagents:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and workup
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add sodium azide (1.5 eq.).
-
Heat the reaction mixture to 90°C for 2 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification by flash column chromatography on silica gel may be performed if necessary.
Protocol 2: Synthesis of [3-(Trifluoromethylsulfonyl)benzyl]triphenylphosphonium Bromide
This protocol describes the formation of a Wittig reagent, which is a valuable intermediate for the synthesis of alkenes from carbonyl compounds.[5]
Materials and Reagents:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene or Tetrahydrofuran (THF), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous toluene or THF.
-
Add triphenylphosphine (1.1 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 3-4 hours. A white precipitate should form.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash with cold toluene or THF to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain the desired phosphonium salt.
Protocol 3: Synthesis of 3-(Trifluoromethylsulfonyl)benzyl Cyanide
This protocol outlines the synthesis of a benzyl cyanide derivative, a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Materials and Reagents:
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and distillation
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq.) in a mixture of ethanol and water. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate safety measures.
-
Add this compound (1.0 eq.) to the cyanide solution.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.[6]
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Summary of Reaction Parameters
| Nucleophile | Reagent | Solvent | Temperature | Typical Reaction Time | Product Functional Group |
| Azide | Sodium Azide (NaN₃) | DMF | 90°C | 2 hours | Azide (-N₃) |
| Phosphine | Triphenylphosphine (PPh₃) | Toluene/THF | Reflux | 3-4 hours | Phosphonium Salt (-PPh₃⁺Br⁻) |
| Cyanide | Sodium Cyanide (NaCN) | Ethanol/Water | Reflux | 2-4 hours | Nitrile (-CN) |
| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | Room Temp. to Reflux | 1-3 hours | Ether (-OCH₃) |
| Amine | Aniline | Base (e.g., K₂CO₃), DMF | 60-80°C | 4-6 hours | Secondary Amine (-NHPh) |
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: Increase reaction time or temperature. Ensure reagents are pure and dry, especially the solvent.
-
Cause: Side reactions, such as elimination (E2).
-
Solution: Use a less sterically hindered, more nucleophilic base. Lowering the reaction temperature can also favor substitution over elimination.
-
-
Formation of Impurities:
-
Cause: The starting material may contain impurities.
-
Solution: Purify the this compound by distillation or chromatography before use.
-
Cause: The product may be unstable under the reaction or workup conditions.
-
Solution: Perform the workup at a lower temperature and minimize exposure to acidic or basic conditions if the product is sensitive.
-
Experimental Workflow
The following diagram outlines a typical workflow for an SN2 reaction with this compound.
Caption: General experimental workflow.
Conclusion
This compound is a highly valuable reagent for the synthesis of a wide range of organic compounds via SN2 reactions. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group activates the benzylic position towards nucleophilic attack, enabling efficient transformations under relatively mild conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully utilize this powerful synthetic building block in their drug discovery and materials science endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica, 8(19), 123-129. Retrieved from [Link]
- Rahman, A. F. M. M., et al. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research, 39(2).
-
Pearson. (2024). When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a .... Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Clark, J. (2015). The SN2 mechanism. Retrieved from [Link]
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
PubChem. (n.d.). 1-(Bromomethyl)-3-(trifluoromethyl)benzene. Retrieved from [Link]
-
PubMed Central. (2017). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. Retrieved from [Link]
-
ResearchGate. (2021). Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (2015). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Retrieved from [Link]
-
Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]
Sources
Application Notes & Protocols: 1-(Bromomethyl)-3-(trifluoromethylsulfonyl)benzene as a Strategic Building Block for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. 1-(Bromomethyl)-3-(trifluoromethylsulfonyl)benzene has emerged as a particularly valuable reagent, distinguished by a unique combination of high reactivity and profound property-modulating capabilities. This molecule incorporates two key functionalities on a benzene scaffold: a highly reactive bromomethyl group, which serves as a potent electrophilic handle for covalent bond formation, and a trifluoromethylsulfonyl (-SO₂CF₃) group, one of the most powerful electron-withdrawing and lipophilicity-enhancing moieties used in drug design.
This guide provides an in-depth exploration of this compound, detailing its strategic value, chemical reactivity, and practical applications. It is designed for researchers, scientists, and drug development professionals seeking to leverage this building block to accelerate their discovery programs, enhance compound properties, and generate novel intellectual property.
Molecular Profile and Strategic Value in Medicinal Chemistry
The utility of this compound stems directly from the distinct properties of its constituent functional groups. Understanding these contributions is key to its effective deployment in a drug discovery campaign.
Physicochemical Properties
A summary of the key physical and chemical properties of the title compound is provided below.
| Property | Value |
| CAS Number | 866208-07-3[1] |
| Molecular Formula | C₈H₆BrF₃O₂S[1] |
| Molecular Weight | 303.09 g/mol |
| Appearance | Off-white to yellow solid |
| Primary Hazard | Corrosive; Causes severe skin burns and eye damage[1] |
The Trifluoromethylsulfonyl (-SO₂CF₃) Group: A Bioisostere and Property Modulator
The trifluoromethylsulfonyl group is a cornerstone of this reagent's strategic importance. Its strong electron-withdrawing nature and steric bulk dramatically influence the physicochemical and pharmacological properties of a parent molecule.[2][3]
-
Enhanced Lipophilicity: The -SO₂CF₃ group significantly increases the lipophilicity (logP) of a molecule. This is a critical parameter for modulating cell membrane permeability and bioavailability, potentially improving a drug's ability to reach its biological target.[2][3]
-
Metabolic Stability: The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes.[3] Incorporating this group can block metabolic hotspots, thereby increasing the half-life and reducing the required therapeutic dose of a drug candidate.[3]
-
Modulation of Acidity/Basicity (pKa): As a powerful electron-withdrawing group, the -SO₂CF₃ moiety can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms. This allows for fine-tuning of a compound's ionization state at physiological pH, which in turn affects solubility, receptor binding, and pharmacokinetic properties.
-
Target Binding Interactions: The highly polarized -SO₂CF₃ group can engage in unique, non-covalent interactions with biological targets, such as dipole-dipole interactions and hydrogen bonding with the sulfonyl oxygens.[4] This can lead to enhanced binding affinity and selectivity for the target protein.[4]
The concept of bioisosterism , where one functional group is replaced by another to create a new compound with similar biological activity but improved properties, is central to medicinal chemistry.[5][6] The trifluoromethylsulfonyl group can be considered a non-classical bioisostere for other groups like nitro or cyano groups, offering a distinct profile of electronics and lipophilicity.
Caption: Molecular structure and key functional regions.
Chemical Reactivity and Safe Handling
Enhanced Electrophilicity
The primary utility of this compound is as an electrophile in nucleophilic substitution reactions, typically following an Sₙ2 mechanism. Its reactivity is significantly enhanced compared to simple benzyl bromides.
Causality of Enhanced Reactivity:
-
Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the departure step of the substitution reaction.[7]
-
Inductive Activation: The -SO₂CF₃ group exerts a powerful electron-withdrawing inductive effect across the benzene ring. This effect is relayed to the benzylic carbon, increasing its partial positive charge (δ+) and making it a much more attractive target for nucleophiles.[7] This results in faster reaction kinetics and allows reactions to proceed under milder conditions than with less-activated benzyl halides.
This heightened reactivity is crucial for its application, as it enables the alkylation of even weakly nucleophilic substrates.
| Compound | Relative Reactivity Rationale |
| Benzyl Bromide | Baseline reactivity. |
| 1-(Bromomethyl)-3-(trifluoromethyl)benzene | More reactive than benzyl bromide due to the inductive effect of the -CF₃ group. |
| This compound | Highly reactive. The -SO₂CF₃ group is substantially more electron-withdrawing than -CF₃, leading to superior activation of the benzylic position.[7] |
Safety and Handling Protocols
As a highly reactive electrophile, this compound requires careful handling to ensure user safety and reagent integrity.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling), and safety glasses with side shields or chemical splash goggles.[1]
-
Corrosive Hazard: This material is classified as corrosive and causes severe skin burns and eye damage.[1] Avoid all direct contact. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Incompatibilities: Avoid contact with strong bases and strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1] The compound is also noted to be light-sensitive, so storage in an amber vial or in a dark location is recommended to prevent degradation.[1]
-
Waste Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. This typically involves incineration by a licensed professional waste disposal service.[1]
Application Protocols: Synthesis of Drug-Like Scaffolds
The following protocols are generalized procedures that can be adapted for a wide range of nucleophiles. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Caption: A typical workflow for using the building block.
Protocol 1: N-Alkylation of a Heterocycle (e.g., 4-Phenylimidazole)
This procedure demonstrates the common use of the title compound to append the 3-(trifluoromethylsulfonyl)benzyl moiety to a nitrogen-containing heterocycle, a prevalent scaffold in drug discovery.
Scientific Rationale:
-
Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction without interfering. Dimethylformamide (DMF) is an alternative if solubility is an issue.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the imidazole nitrogen without causing decomposition of the electrophile. Stronger bases like sodium hydride (NaH) are generally not required due to the high reactivity of the building block and could promote side reactions.[1]
Materials:
-
4-Phenylimidazole (1.0 eq)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to the limiting reagent)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-phenylimidazole and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous acetonitrile via syringe. Stir the resulting suspension at room temperature for 10 minutes.
-
In a separate vial, dissolve this compound in a small amount of anhydrous acetonitrile.
-
Add the solution of the building block dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature. If the reaction is sluggish, it may be gently warmed to 40-50 °C.
-
Workup: Once the reaction is complete, filter the mixture to remove the K₂CO₃ and rinse the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Protocol 2: O-Alkylation of a Phenol (e.g., 3-Methoxyphenol)
This protocol outlines the synthesis of a diaryl ether linkage, a common motif in pharmacologically active compounds.
Scientific Rationale:
-
Base: Cesium carbonate (Cs₂CO₃) is often more effective for O-alkylation of phenols than K₂CO₃ due to the higher solubility of cesium phenoxides and the "cesium effect," which can accelerate Sₙ2 reactions.
-
Temperature: Phenols are generally less nucleophilic than imidazoles, so gentle heating may be required from the outset to achieve a reasonable reaction rate.
Materials:
-
3-Methoxyphenol (1.0 eq)
-
This compound (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous (0.1 M)
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-methoxyphenol and cesium carbonate.
-
Add anhydrous DMF via syringe and stir the mixture at room temperature for 15 minutes.
-
Add this compound as a solid or as a solution in a minimal amount of DMF.
-
Heat the reaction mixture to 50-60 °C.
-
Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether (or MTBE).
-
Separate the layers. Wash the organic layer with 1 M NaOH solution (to remove any unreacted phenol), then with water, and finally with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure diaryl ether product.
Synthesis of the Building Block
While this compound is commercially available, understanding its synthesis provides context for its purity and potential trace impurities. A common synthetic route involves the radical bromination of the corresponding toluene derivative, 1-methyl-3-(trifluoromethylsulfonyl)benzene.
This transformation is typically achieved using a radical initiator like azobisisobutyronitrile (AIBN) or light induction in the presence of a brominating agent such as N-bromosuccinimide (NBS). The selectivity for benzylic bromination over aromatic bromination is high under these conditions. A similar method is used for related compounds, employing reagents like N,N'-dibromo-5,5-dimethylhydantoin in acidic media.[7][8]
Representative Applications in Discovery Programs
The unique profile of this building block has led to its use in the synthesis of potential therapeutic agents. Research has indicated that derivatives of this compound show toxicity against certain cancer cell lines, positioning it as a valuable starting point for developing new anticancer drugs.[7] The trifluoromethylsulfonyl moiety is believed to enhance binding affinity to biological targets, potentially inhibiting enzymes critical for cellular proliferation.[7] Its application spans various therapeutic areas where modulation of lipophilicity, metabolic stability, and target engagement are key objectives.
References
-
1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available at: [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides . Drug Hunter. Available at: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems . PubMed Central, National Institutes of Health. Available at: [Link]
-
Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions . Wechem. Available at: [Link]
- WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents. Google Patents.
-
Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies . PubMed Central, National Institutes of Health. Available at: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . ResearchGate. Available at: [Link]
- US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents. Google Patents.
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
Application Notes and Protocols for 1-(Bromomethyl)-3-(trifluoromethylsulfonyl)benzene in Materials Science
Introduction: A Versatile Building Block for Advanced Materials
1-(Bromomethyl)-3-(trifluoromethylsulfonyl)benzene is a unique aromatic compound distinguished by two key functional groups that render it highly valuable in the field of materials science. The bromomethyl group serves as a reactive site for nucleophilic substitution and polymerization, while the trifluoromethylsulfonyl (-SO₂CF₃) group, one of the strongest electron-withdrawing groups, profoundly influences the electronic properties of the molecule and any subsequent material it is incorporated into. This combination makes it an exceptional building block for the synthesis of functional polymers, the modification of surfaces to impart specific properties, and the creation of novel materials for electronic applications.
The pronounced electrophilicity of the benzylic carbon, enhanced by the potent inductive and resonance effects of the trifluoromethylsulfonyl group, makes the bromine atom an excellent leaving group in nucleophilic substitution reactions.[1] This high reactivity allows for the facile introduction of this moiety into a wide range of polymeric and molecular structures. The presence of the -SO₂CF₃ group can impart desirable characteristics to materials, such as high thermal stability, enhanced solubility in organic solvents, and unique electronic and optical properties.
This guide provides detailed application notes and protocols for researchers and scientists interested in leveraging the properties of this compound for the development of advanced materials.
Key Properties for Materials Science Applications
| Property | Value/Description | Significance in Materials Science |
| CAS Number | 866208-07-3 | Unique identifier for chemical substance registration. |
| Molecular Formula | C₈H₆BrF₃O₂S | Provides the elemental composition. |
| Molecular Weight | 303.10 g/mol | Essential for stoichiometric calculations in synthesis. |
| Key Functional Groups | Bromomethyl (-CH₂Br), Trifluoromethylsulfonyl (-SO₂CF₃) | The -CH₂Br group is a versatile reactive handle for grafting and polymerization. The -SO₂CF₃ group is a strong electron-withdrawing moiety that modifies electronic properties and enhances stability. |
| Reactivity | Highly electrophilic benzylic carbon | Facilitates nucleophilic substitution reactions, making it an excellent building block for introducing the trifluoromethylsulfonylphenyl group.[1] |
Application in the Synthesis of Functional Polymers
The bifunctionality of this compound allows for its use as a monomer or a functionalizing agent in polymer synthesis. The incorporation of the trifluoromethylsulfonylphenyl moiety can significantly enhance the properties of polymers for various applications, including organic electronics and high-performance plastics.
Synthesis of Electron-Deficient Conjugated Polymers
The strong electron-withdrawing nature of the trifluoromethylsulfonyl group makes this compound an ideal candidate for the synthesis of electron-deficient conjugated polymers. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Protocol 1: Synthesis of a Poly(p-phenylenevinylene) (PPV) Derivative
This protocol describes a plausible Gilch polymerization reaction to synthesize a PPV derivative incorporating the this compound moiety. The Gilch reaction is a well-established method for the synthesis of PPVs from α,α'-dihalo-p-xylenes.[2][3][4][5][6]
Reaction Scheme:
A schematic of the Gilch polymerization.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF to make a 0.1 M solution.
-
Base Solution Preparation: In a separate flame-dried Schlenk flask, prepare a 1.0 M solution of potassium tert-butoxide in anhydrous THF.
-
Polymerization: Cool the monomer solution to 0 °C in an ice bath. To this stirred solution, add the potassium tert-butoxide solution (1.1 eq) dropwise over 30 minutes. A color change and increase in viscosity should be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After 24 hours, pour the viscous polymer solution into a beaker containing methanol (10x the volume of the reaction mixture) with vigorous stirring. The polymer will precipitate as a solid.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol, and then with water to remove any inorganic salts. The polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., acetone, followed by chloroform) to remove oligomers and unreacted monomer.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
Characterization:
The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index. The structure can be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The thermal properties can be assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The optical and electronic properties can be investigated using UV-Vis and fluorescence spectroscopy, and cyclic voltammetry.
Application in Surface Modification
The reactive bromomethyl group of this compound can be utilized to chemically graft this molecule onto various surfaces, thereby altering their properties. The introduction of the trifluoromethylsulfonylphenyl group can increase the surface's hydrophobicity, improve its thermal and chemical stability, and modify its electronic characteristics.
Protocol 2: Functionalization of a Gold Surface
This protocol outlines a method for the formation of a self-assembled monolayer (SAM) of a thiol-derivatized this compound on a gold surface. This is a two-step process involving the synthesis of the corresponding thiol followed by SAM formation.
Reaction Scheme for Thiol Synthesis:
Synthesis of the corresponding thiol.
Part A: Synthesis of 3-(Trifluoromethylsulfonyl)benzyl mercaptan
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Isothiouronium Salt Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol. Reflux the mixture for 3 hours.
-
Hydrolysis: After cooling to room temperature, add a solution of NaOH (2.5 eq) in water to the reaction mixture. Reflux the mixture for an additional 4 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water. Acidify the solution with dilute HCl to a pH of approximately 1-2.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part B: Formation of a Self-Assembled Monolayer (SAM) on Gold
Materials:
-
3-(Trifluoromethylsulfonyl)benzyl mercaptan (from Part A)
-
Absolute ethanol
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersing it in Piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse the substrate thoroughly with deionized water and then with absolute ethanol. Dry the substrate under a stream of nitrogen.
-
SAM Formation: Prepare a 1 mM solution of 3-(trifluoromethylsulfonyl)benzyl mercaptan in absolute ethanol. Immerse the clean, dry gold substrate in this solution for 24 hours at room temperature.
-
Rinsing and Drying: After immersion, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules. Dry the substrate under a gentle stream of nitrogen.
Characterization:
The formation and quality of the SAM can be characterized by various surface-sensitive techniques such as contact angle goniometry (to measure the change in surface wettability), X-ray photoelectron spectroscopy (XPS) (to confirm the elemental composition of the surface), and atomic force microscopy (AFM) (to visualize the surface morphology).
Conclusion
This compound is a highly promising and versatile building block for the creation of advanced materials. Its unique combination of a reactive bromomethyl handle and a strongly electron-withdrawing trifluoromethylsulfonyl group opens up numerous possibilities for the synthesis of novel functional polymers and the tailored modification of surfaces. The protocols provided herein serve as a starting point for researchers to explore the potential of this compound in their own materials science investigations. Further exploration into its use in areas such as metal-organic frameworks and single-atom catalysts is warranted, given the unique electronic and steric properties it can impart.
References
-
PubChem. 1-(Bromomethyl)-3-(trifluoromethyl)benzene. [Link]. Accessed January 23, 2026.
-
PubChem. 1-(Bromomethyl)-4-(trifluoromethyl)benzene. [Link]. Accessed January 23, 2026.
-
Wang, L., et al. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymers (Basel). 2017;9(11):589. [Link]. Accessed January 23, 2026.
-
Specific Polymers. MTFSILi - specific polymers. [Link]. Accessed January 23, 2026.
-
Zhang, H., et al. Sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide-based single-ion conducting polymer electrolyte incorporating molecular transporters for quasi-solid-state sodium batteries. J. Mater. Chem. A. 2021;9(3):1649-1658. [Link]. Accessed January 23, 2026.
-
Ohmori, Y., et al. Synthesis and electroluminescent property of poly(p-phenylenevinylene)s bearing triarylamine pendants. Synth. Met. 2003;139(3):833-836. [Link]. Accessed January 23, 2026.
-
NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. [Link]. Accessed January 23, 2026.
-
Specific Polymers. Poly(MTFSILi) - specific polymers. [Link]. Accessed January 23, 2026.
- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. . Accessed January 23, 2026.
-
Junkers, T., et al. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polym. Chem. 2012;3(2):275-291. [Link]. Accessed January 23, 2026.
-
National Tsing Hua University. Emitting Materials I - Poly(p-phenylene vinylene) (PPV). [Link]. Accessed January 23, 2026.
-
Royal Society of Chemistry. Sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide-based single-ion conducting polymer electrolyte incorporating molecular transporters for quasi-solid-state sodium batteries. [Link]. Accessed January 23, 2026.
-
MDPI. Fluorine-Free Single-Component Polyelectrolyte of Poly(ethylene glycol) Bearing Lithium Methanesulfonylsulfonimide Terminal Groups: Effect of Structural Variance on Ionic Conductivity. [Link]. Accessed January 23, 2026.
-
Taylor & Francis. Poly(p-phenylene vinylene) – Knowledge and References. [Link]. Accessed January 23, 2026.
-
Kaboorani, A., et al. Surface modification of cellulose nanocrystals with cetyltrimethylammonium bromide. Cellulose. 2018;25(1):429-440. [Link]. Accessed January 23, 2026.
-
Al-Yasari, A., et al. Surface modification in FAPbI3 perovskites using methyl-substituted benzene derivatives: impact of functional groups and methyl position. J. Phys. Chem. C. 2023;127(30):14781-14792. [Link]. Accessed January 23, 2026.
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- 2. researchgate.net [researchgate.net]
- 3. p-Type Conjugated Polymers Containing Electron-Deficient Pentacyclic Azepinedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Benzene, 1,3-bis(trifluoromethyl)- | C8H4F6 | CID 223106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic N-Alkylation with 1-(Bromomethyl)-3-(trifluoromethylsulfonyl)benzene for Advanced Drug Discovery
I. Introduction: The Strategic Importance of the 3-(Trifluoromethylsulfonyl)benzyl Moiety
In the landscape of modern medicinal chemistry, the strategic introduction of specific molecular fragments is paramount to optimizing the pharmacological profile of drug candidates. The trifluoromethyl (-CF3) and related trifluoromethylsulfonyl (-SO2CF3, or triflone) groups are of particular interest due to their profound impact on a molecule's physicochemical and biological properties.[1][2] The trifluoromethylsulfonyl group is a powerful electron-withdrawing moiety and a strong hydrogen bond acceptor, which can significantly enhance metabolic stability, modulate pKa, increase lipophilicity, and improve binding affinity to biological targets.[3][4]
This guide focuses on the reaction of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene with amines. This specific benzyl bromide derivative serves as a valuable building block, enabling the facile introduction of the 3-(trifluoromethylsulfonyl)benzyl group onto a wide array of amine-containing scaffolds. The resulting N-benzylated amines are prevalent structures in numerous biologically active compounds and approved pharmaceuticals.[2][3] Understanding the nuances of this reaction is therefore critical for researchers and drug development professionals seeking to leverage the advantageous properties of the triflone group in their molecular designs.
This document provides a comprehensive overview of the underlying reaction mechanism, detailed and validated experimental protocols, and expert insights into optimizing reaction outcomes for the synthesis of novel chemical entities.
II. Reaction Mechanism: A Classic SN2 Pathway
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is characterized by a single, concerted transition state where the new carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks.
Causality of the Mechanism:
-
Nucleophilic Attack: The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic benzylic carbon of this compound.
-
Transition State: A five-coordinate transition state is formed where the nitrogen, benzylic carbon, and bromine are transiently aligned.
-
Leaving Group Departure: The bromide ion is an excellent leaving group, facilitating the reaction by stabilizing the negative charge as it departs.
-
Proton Transfer: The initial product is an ammonium salt. A base, either a second equivalent of the starting amine or an added scavenger base (e.g., K2CO3, Et3N), removes a proton from the nitrogen to yield the final, neutral N-benzylated amine product and the corresponding hydrobromide salt of the base.
The presence of the strongly electron-withdrawing -SO2CF3 group on the aromatic ring does not directly participate in the substitution at the benzylic position but significantly influences the overall electronic properties of the final product.[5]
Caption: SN2 mechanism for the N-alkylation of an amine.
III. General Experimental Protocol
This protocol provides a robust, self-validating framework for the N-alkylation reaction. It includes checkpoints for reaction monitoring, ensuring reproducibility and successful outcomes.
A. Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >97% | Commercial Vendor | Handle with care. It is a lachrymator and irritant.[6][7] |
| Amine (Primary or Secondary) | >98% | Commercial Vendor | If the amine is a solid, ensure it is finely ground. If it is a liquid, consider distillation if purity is questionable.[8] |
| Potassium Carbonate (K2CO3) | Anhydrous | Commercial Vendor | Finely powdered K2CO3 is preferred for better dispersion. Acts as a heterogeneous base to neutralize the HBr byproduct. |
| Acetonitrile (CH3CN) | Anhydrous | Commercial Vendor | A polar aprotic solvent that effectively solvates cations while leaving the nucleophile relatively free, accelerating the SN2 reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Vendor | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial Vendor | For chromatography. |
| Deionized Water | N/A | In-house | For aqueous workup. |
| Brine (Saturated NaCl solution) | N/A | In-house | For workup to remove residual water from the organic layer. |
| Anhydrous Sodium Sulfate (Na2SO4) | Anhydrous | Commercial Vendor | For drying the organic layer. |
B. Experimental Workflow
Caption: General experimental workflow for N-alkylation.
C. Step-by-Step Methodology
1. Reagent Preparation & Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq).
-
Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the amine).
-
Add finely powdered anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Expert Insight: Using a mild inorganic base like K2CO3 simplifies purification, as it can be easily removed by filtration and washing. Stronger or soluble organic bases like triethylamine can sometimes lead to side reactions or complicate removal.[9]
2. Addition of the Electrophile:
-
Dissolve this compound (1.0 - 1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the solution dropwise to the stirring amine/base suspension at room temperature.
-
Expert Insight: A slight excess of the benzyl bromide can help drive the reaction to completion if the amine is precious. Conversely, if the benzyl bromide is the limiting reagent, a slight excess of the amine can be used, though this can complicate purification if the product and starting amine have similar polarities.
3. Reaction Monitoring (Self-Validation Checkpoint):
-
After 30 minutes, and every hour thereafter, monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is 20-30% Ethyl Acetate in Hexanes.
-
Visualization: Use a UV lamp (254 nm). The aromatic rings of the starting material and product will be UV-active.
-
Expected Observation: You should see the spot corresponding to the limiting reagent (e.g., the amine) diminish while a new, typically less polar, spot for the N-benzylated product appears. The reaction is complete when the limiting reagent spot is no longer visible.
4. Aqueous Workup:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the K2CO3 and KBr salts.
-
Rinse the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Expert Insight: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to pre-dry the organic layer, making the final drying step more efficient.
5. Drying and Concentration:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
6. Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The exact gradient will depend on the polarity of the specific product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified N-alkylated amine.
7. Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).
IV. Representative Applications & Data
The described protocol is applicable to a wide range of primary and secondary amines.
| Entry | Amine Substrate | Product Structure | Typical Reaction Time (h) | Isolated Yield (%) |
| 1 | Aniline | N-(3-(Trifluoromethylsulfonyl)benzyl)aniline | 2-4 | 85-95 |
| 2 | Benzylamine | Dibenzylamine derivative | 3-6 | 80-90 |
| 3 | Morpholine | 4-(3-(Trifluoromethylsulfonyl)benzyl)morpholine | 1-3 | 90-98 |
| 4 | Piperidine | 1-(3-(Trifluoromethylsulfonyl)benzyl)piperidine | 1-3 | 90-98 |
Note: Reaction times and yields are illustrative and may vary based on substrate reactivity and reaction scale.
V. Safety & Handling
Chemical Hazard Overview:
-
This compound: This compound is a lachrymator (causes tearing) and a skin and respiratory irritant. It should be handled exclusively in a well-ventilated chemical fume hood.[6][7][10][11]
-
Amines: Many amines can be corrosive, toxic, or have strong odors. Consult the specific Safety Data Sheet (SDS) for each amine used.
-
Solvents: Acetonitrile is flammable and toxic. Ethyl acetate and hexanes are flammable. Avoid inhalation and skin contact.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles are mandatory. For larger scale reactions, a face shield is recommended.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Skin Protection: A lab coat is required. Ensure no skin is exposed.
Waste Disposal:
-
Dispose of all chemical waste, including solvents and contaminated materials, in appropriately labeled hazardous waste containers according to institutional guidelines.
VI. References
-
Synthesis of benzylic amines . Organic Chemistry Portal. Available at: [Link]
-
Aqueous-Mediated N-Alkylation of Amines . ResearchGate. Available at: [Link]
-
N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex . Royal Society of Chemistry. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. Available at: [Link]
-
1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061 . PubChem. Available at: [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination . Chemistry LibreTexts. Available at: [Link]
-
US6476268B1 - Preparation of N-benzylamines . Google Patents. Available at:
-
BENZYL BROMIDE HAZARD SUMMARY . NJ.gov. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. Available at: [Link]
-
How to purify Benzylamine? . Reddit. Available at: [Link]
-
Electrophilic Aromatic Substitution Mechanism . Master Organic Chemistry. Available at: [Link]
-
Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science . Wechem. Available at: [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes . ACS Publications. Available at: [Link]
-
Alkylation of Amines (Sucks!) . Master Organic Chemistry. Available at: [Link]
-
Benzylamines . Organic Chemistry Portal. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . National Center for Biotechnology Information. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available at: [Link]
-
US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene . Google Patents. Available at:
-
Synthesis of secondary and tertiary amines . Organic Chemistry Portal. Available at: [Link]
-
EP4667469A1 - Compound containing trifluoromethylsulfonyl . Google Patents. Available at:
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups . Royal Society of Chemistry. Available at: [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) . YouTube. Available at: [Link]
-
Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis . Weihua Pharma. Available at: [Link]
-
Aqueous-Mediated N-Alkylation of Amines . Semantic Scholar. Available at: [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES . Defense Technical Information Center. Available at: [Link]
-
Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3 . Thieme. Available at: [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! . YouTube. Available at: [Link]
-
3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL) . SciELO Brasil. Available at: [Link]
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for Williamson Ether Synthesis using 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Reactivity of an Electron-Deficient Benzyl Halide
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a robust and versatile method for the formation of ethers from an alkoxide or phenoxide and a suitable alkyl halide.[1][2] This application note delves into the specific use of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene as the electrophilic partner in this reaction. The presence of the strongly electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group on the benzene ring significantly enhances the reactivity of the benzylic bromide, making it an excellent substrate for Sₙ2 reactions.[3] This heightened electrophilicity allows for efficient etherification under mild conditions, opening avenues for the synthesis of a diverse range of aryl and alkyl ethers with potential applications in medicinal chemistry and materials science.[4] The trifluoromethylsulfonyl moiety is a key pharmacophore in several approved drugs, and its incorporation can modulate physicochemical properties such as lipophilicity and metabolic stability.[5]
This guide provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and practical insights for successfully employing this compound in the Williamson ether synthesis.
Mechanistic Rationale: An Enhanced Sₙ2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] In this concerted process, the nucleophile (an alkoxide or phenoxide) attacks the electrophilic carbon atom bearing the leaving group (in this case, bromide) from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[1]
The key to the high reactivity of this compound lies in the electronic properties of the trifluoromethylsulfonyl group. This group exerts a powerful electron-withdrawing effect through both resonance and inductive effects, which significantly polarizes the C-Br bond. This polarization creates a more pronounced partial positive charge on the benzylic carbon, rendering it highly susceptible to nucleophilic attack.
Figure 1: Sₙ2 mechanism of the Williamson ether synthesis.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of both an aryl ether and an alkyl ether using this compound.
Protocol 1: Synthesis of 1-((4-Nitrophenoxy)methyl)-3-(trifluoromethylsulfonyl)benzene
This protocol details the reaction with a phenoxide, specifically the sodium salt of 4-nitrophenol. The electron-withdrawing nitro group on the phenol can decrease the nucleophilicity of the corresponding phenoxide, but the high reactivity of the benzyl bromide compensates for this.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Nitrophenol | 100-02-7 | 139.11 | 1.0 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.1 | 1.1 |
| This compound | 866208-07-3 | 321.12 | 1.05 | 1.05 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
| Diethyl ether | 60-29-7 | 74.12 | - | - |
| Saturated aqueous sodium bicarbonate solution | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - |
Procedure:
-
Alkoxide Formation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 mmol).
-
Add anhydrous DMF (10 mL) to dissolve the phenol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.[1]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Ether Synthesis: Cool the reaction mixture back to 0 °C.
-
In a separate flask, dissolve this compound (1.05 mmol) in anhydrous DMF (5 mL).
-
Add the solution of the benzyl bromide dropwise to the phenoxide solution over 10 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-((4-nitrophenoxy)methyl)-3-(trifluoromethylsulfonyl)benzene.
Protocol 2: Synthesis of 1-(Methoxymethyl)-3-(trifluoromethylsulfonyl)benzene
This protocol outlines the reaction with a simple alkoxide, sodium methoxide.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Sodium Methoxide | 124-41-4 | 54.02 | 1.2 | 1.2 |
| This compound | 866208-07-3 | 321.12 | 1.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |
| Diethyl ether | 60-29-7 | 74.12 | - | - |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | - |
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium methoxide (1.2 mmol).
-
Add anhydrous THF (15 mL) and stir to form a suspension.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Ether Synthesis: Add the solution of the benzyl bromide dropwise to the stirred suspension of sodium methoxide at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, carefully add deionized water (20 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by flash chromatography on silica gel to yield the pure 1-(methoxymethyl)-3-(trifluoromethylsulfonyl)benzene.
Figure 2: General experimental workflow for the Williamson ether synthesis.
Safety and Handling Precautions
-
This compound: This compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.[1] Avoid contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a reproductive toxin. Handle in a fume hood and wear appropriate PPE.
-
Sodium Methoxide: Corrosive and flammable. Reacts with water. Handle in a dry, inert atmosphere and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation of the alcohol/phenol. | Ensure the use of a sufficiently strong and fresh base. For less acidic alcohols, a stronger base like sodium hydride is preferable to hydroxides or carbonates. Ensure anhydrous conditions as water will consume the base. |
| Degradation of the benzyl bromide. | Add the benzyl bromide solution dropwise and at a controlled temperature (e.g., 0 °C) to the alkoxide/phenoxide solution to manage any potential exotherm. | |
| Formation of Side Products | Elimination (E2) reaction, although less likely with a primary benzylic halide. | Use a less sterically hindered base if possible. Running the reaction at a lower temperature can also favor the Sₙ2 pathway over elimination. |
| C-alkylation of phenoxides. | This can be a competing pathway, especially with electron-rich phenoxides. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation. | |
| Difficult Purification | Residual DMF in the product. | Ensure thorough aqueous washing during the work-up, as DMF is water-soluble. High-vacuum distillation can also be used to remove residual DMF from the crude product before chromatography. |
| Co-elution of starting material and product. | Optimize the eluent system for column chromatography by performing a thorough TLC analysis with various solvent mixtures of differing polarities. A gradient elution may be necessary. |
Conclusion
The Williamson ether synthesis utilizing this compound offers an efficient and direct route to a variety of ethers containing the valuable trifluoromethylsulfonyl moiety. The enhanced electrophilicity of this substrate allows for reactions to proceed under mild conditions with a broad range of alkoxides and phenoxides. By following the detailed protocols and considering the practical insights provided in these application notes, researchers can confidently synthesize novel ether derivatives for further investigation in drug discovery and materials science.
References
-
Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
PrepChem. (n.d.). Synthesis of 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene. [Link]
-
PubMed. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Synthesis of aryl ethers via a sulfonyl transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. francis-press.com [francis-press.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
Synthesis of a Key Suzuki Coupling Precursor: A Detailed Guide to the Borylation of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
Introduction: The Strategic Importance of Benzylboronic Esters in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly for the generation of biaryl and related structures prevalent in pharmaceuticals and functional materials.[1] The versatility and functional group tolerance of this palladium-catalyzed reaction have made it an indispensable tool for medicinal chemists and process development scientists.[2] A critical component of this reaction is the organoboron reagent, often in the form of a boronic acid or a more stable boronic ester. Benzylboronic esters, in particular, are valuable precursors for the synthesis of diarylmethane motifs, which are key structural features in a multitude of biologically active compounds.
This application note provides a comprehensive, in-depth guide to the synthesis of a specific and highly valuable Suzuki coupling precursor: 2-(3-((trifluoromethyl)sulfonyl)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The starting material, 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene, incorporates a potent electron-withdrawing trifluoromethylsulfonyl (triflyl) group. The presence of such a group can significantly enhance the biological activity of a molecule by modulating its lipophilicity, metabolic stability, and binding affinity.[3] However, the electronic properties of this substituent also present unique challenges and considerations in the synthetic route, particularly in the palladium-catalyzed borylation step.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, self-validating protocol for the reliable synthesis of this key intermediate.
Reaction Overview: The Miyaura Borylation
The conversion of this compound to its corresponding pinacol boronate ester is achieved through a Miyaura borylation reaction. This reaction involves the palladium-catalyzed coupling of a benzylic halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[4]
Figure 1: Overall Reaction Scheme
Caption: Simplified catalytic cycle for the Miyaura borylation of a benzylic bromide.
The strongly electron-withdrawing trifluoromethylsulfonyl group at the meta-position of the benzyl bromide plays a significant role in the key oxidative addition step. This step, often the rate-determining step in palladium-catalyzed cross-coupling reactions, involves the insertion of the palladium(0) catalyst into the carbon-bromine bond. [2]Electron-withdrawing groups on the aromatic ring can influence the rate of oxidative addition, and understanding this effect is crucial for optimizing the reaction conditions. While extensive research has focused on aryl halides, the principles can be extended to benzylic systems. The electron-deficient nature of the aromatic ring in this compound can facilitate the oxidative addition process.
Experimental Protocol: Synthesis of 2-(3-((trifluoromethyl)sulfonyl)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol is based on established methods for the Miyaura borylation of benzyl halides, with specific considerations for the electron-deficient nature of the substrate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Eq. |
| This compound | C₈H₆BrF₃O₂S | 319.10 | 1.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.1 | 1.1 |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 |
| Tricyclohexylphosphine (PCy₃) | C₁₈H₃₃P | 280.42 | 0.04 | 0.04 |
| Potassium acetate (KOAc) | C₂H₃KO₂ | 98.14 | 1.5 | 1.5 |
| Anhydrous 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - |
Instrumentation
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Syringes and needles for transfer of anhydrous solvents and reagents
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add palladium(II) acetate (4.5 mg, 0.02 mmol), tricyclohexylphosphine (11.2 mg, 0.04 mmol), and potassium acetate (147 mg, 1.5 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add bis(pinacolato)diboron (279 mg, 1.1 mmol) to the flask, followed by this compound (319 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification
The purification of pinacol boronate esters, especially those with polar functional groups, can be challenging due to their potential for hydrolysis on silica gel. [5]
-
Chromatography: Flash column chromatography on silica gel can be employed for purification. To minimize decomposition, it is advisable to use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. A reported technique to improve the stability of boronic esters on silica gel is to pre-treat the silica gel with a solution of boric acid.
-
Alternative Purification: For thermally stable boronate esters, distillation under reduced pressure can be an effective purification method. However, given the molecular weight and potential for decomposition of the target molecule, this should be approached with caution.
Data and Expected Results
Based on similar transformations of benzyl halides, the Miyaura borylation of this compound is expected to proceed in good to excellent yield.
| Substrate | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2-(3-((trifluoromethyl)sulfonyl)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(OAc)₂ / PCy₃ | KOAc | Dioxane | 80 | 12-24 | 70-90 |
| 4-Nitrobenzyl bromide (for comparison) | 2-(4-Nitrobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dba)₂ / P(t-Bu)₃ | KOAc | Dioxane | 80 | 16 | ~85 |
Note: The data for 4-nitrobenzyl bromide is provided as a reference for a benzyl bromide with a strong electron-withdrawing group and is compiled from typical literature procedures.
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood, away from ignition sources.
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial to prevent the degradation of the catalyst and reagents.
-
This compound: This compound is a lachrymator and should be handled with care in a fume hood.
Conclusion
The synthesis of 2-(3-((trifluoromethyl)sulfonyl)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via a Miyaura borylation reaction provides a reliable and efficient route to a valuable Suzuki coupling precursor. The presence of the electron-withdrawing trifluoromethylsulfonyl group necessitates careful consideration of the reaction conditions, but the protocol outlined in this application note offers a robust starting point for its successful synthesis. The resulting benzylboronic ester is a key building block for the introduction of the 3-((trifluoromethyl)sulfonyl)benzyl moiety into a wide range of molecules, making it a significant tool for researchers in drug discovery and materials science.
References
- Ishida, K., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.
- Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hartwig, J. F. (2010).
- Ishiyama, T., et al. (2002). Nucleophilic Borylation of Benzyl Halides with Bis(pinacolato)diboron Catalyzed by Palladium(0) Complexes. Chemistry Letters, 31(8), 784-785.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Protic-Solvent-Promoted B-to-Pd Transmetalation of Organoboron Reagents in Suzuki-Miyaura Coupling.
- Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Topics in Current Chemistry (Vol. 219, pp. 11-59). Springer, Berlin, Heidelberg.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules with diverse building blocks. Journal of the American Chemical Society, 131(20), 6961-6963.
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Yin, J., & Liebscher, J. (2007). Carbon-carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical Reviews, 107(1), 133-173.
- An, H., & Mayr, H. (2007). Nucleophilicity of Boron-Stabilized Carbanions.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Amatore, C., & Jutand, A. (2000). Role of the Base in the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Adamo, C., & Ciofini, I. (2005). The mechanism of the Suzuki reaction. Journal of the American Chemical Society, 127(34), 11952-11953.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and mechanistic analysis. Journal of the American Chemical Society, 127(13), 4685-4696.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Miyaura, N. (Ed.). (2002). Cross-coupling reactions: a practical guide (Vol. 219). Springer Science & Business Media.
Sources
derivatization of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
An Application Guide for the Derivatization of 1-(Bromomethyl)-3-(trifluoromethylsulfonyl)benzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the derivatization strategies for this compound. This versatile reagent is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties. The presence of a highly reactive benzylic bromide and a potent meta-directing electron-withdrawing trifluoromethylsulfonyl group makes it an ideal scaffold for introducing the 3-(trifluoromethylsulfonyl)benzyl moiety into a wide array of molecular architectures. This document elucidates the fundamental principles governing its reactivity and provides detailed, field-proven protocols for key transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of this compound
This compound is a bifunctional organic reagent of significant interest in synthetic chemistry. Its utility stems from the convergence of two critical structural features:
-
A Reactive Electrophilic Center: The benzylic carbon of the bromomethyl group is highly susceptible to nucleophilic attack. The bromide ion is an excellent leaving group, facilitating facile substitution reactions.[1]
-
A Powerful Electron-Withdrawing Group: The trifluoromethylsulfonyl group (-SO₂CF₃) is one of the most strongly electron-withdrawing moieties used in organic synthesis. Its placement at the meta-position significantly enhances the electrophilicity of the benzylic carbon through a strong inductive effect, thereby accelerating substitution reactions.[1] This group also imparts unique physicochemical properties to the final derivatives, such as increased lipophilicity and metabolic stability, which are highly desirable in drug discovery.[2]
This combination makes the reagent a superior alkylating agent for a diverse range of nucleophiles and a valuable building block for more complex molecular frameworks.
Caption: Key structural features of the title reagent.
Core Application: Nucleophilic Substitution (Sₙ2) Reactions
The primary mode of reactivity for this compound is the Sₙ2 reaction. The strong electron-withdrawing nature of the -SO₂CF₃ group polarizes the C-Br bond, making the benzylic carbon an excellent electrophile for a wide range of nucleophiles.[1] These reactions typically proceed with high efficiency under mild conditions.
Caption: General workflow for Sₙ2 derivatization.
O-Alkylation: Synthesis of Ethers (Williamson Ether Synthesis)
The reaction with alcohols or phenols provides a direct route to ethers. This classic Williamson ether synthesis is highly efficient with this activated substrate.[3] The choice of base is critical and depends on the pKa of the alcohol nucleophile.
Protocol 2.1.1: Synthesis of 1-((4-methoxyphenoxy)methyl)-3-(trifluoromethylsulfonyl)benzene
-
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol and anhydrous DMF.
-
Stir the solution and add potassium carbonate in one portion.
-
Add a solution of this compound in DMF dropwise over 10 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
-
| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, ACN | 25-60 | 85-95 |
| Primary Alcohols | NaH | THF, DMF | 0-25 | 80-90 |
| Secondary Alcohols | NaH, KHMDS | THF | 25-50 | 60-80 |
N-Alkylation: Synthesis of Amines
Direct alkylation of primary or secondary amines is a straightforward method to introduce the 3-(trifluoromethylsulfonyl)benzyl group.[4] To avoid over-alkylation, it is often advantageous to use a slight excess of the amine. For primary amines, the Gabriel synthesis offers a robust alternative to prevent the formation of secondary and tertiary amine byproducts.[5]
Protocol 2.2.1: Synthesis of N-Benzyl-1-(3-(trifluoromethylsulfonyl)phenyl)methanamine
-
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.5 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Acetonitrile (ACN), anhydrous
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Nitrogen inlet
-
-
Procedure:
-
Combine this compound, benzylamine, and potassium carbonate in a round-bottom flask.
-
Add anhydrous acetonitrile and equip the flask with a reflux condenser under a nitrogen atmosphere.
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours.
-
Monitor the reaction for the disappearance of the starting bromide.
-
Cool the reaction, filter off the inorganic salts, and rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify via flash chromatography to obtain the pure secondary amine.
-
Advanced Applications: Palladium-Catalyzed Cross-Coupling
While the primary reactivity lies at the benzylic position, this reagent is a gateway to substrates for powerful C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings. The derivatized products can be further functionalized if they contain a suitable handle (e.g., an aryl halide), or in some cases, the benzylic electrophile itself can participate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds, pairing an organohalide with a boronic acid or ester.[6] Benzyl bromides are effective coupling partners under appropriate catalytic conditions. This reaction is a cornerstone of modern drug discovery for building molecular complexity.[6]
Caption: Key steps of the Suzuki-Miyaura reaction.
Protocol 3.1.1: Synthesis of 1-(4-methylbenzyl)-3-(trifluoromethylsulfonyl)benzene
-
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.03 equiv)
-
Potassium carbonate, aqueous solution (2 M, 3.0 equiv)
-
Toluene/Ethanol mixture (3:1)
-
-
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon line
-
-
Procedure:
-
To a Schlenk flask, add this compound, 4-methylphenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed Toluene/Ethanol solvent mixture via syringe, followed by the degassed aqueous potassium carbonate solution.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the diarylmethane product.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] This method is invaluable for synthesizing substituted alkynes, which are precursors to many complex molecules and functional materials.[9]
Protocol 3.2.1: Synthesis of 1-(3-phenylprop-2-yn-1-yl)-3-(trifluoromethylsulfonyl)benzene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA), anhydrous and degassed
-
-
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas line
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in anhydrous, degassed triethylamine.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. The formation of triethylammonium bromide salt is often observed as a precipitate.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
-
Safety and Handling
This compound and its structural analogs are potent lachrymators and are corrosive.[10] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Handle with care to avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a powerful and versatile building block for chemical synthesis. Its enhanced electrophilicity allows for efficient derivatization through a variety of reactions, most notably nucleophilic substitutions and palladium-catalyzed cross-couplings. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this reagent's unique properties in the development of novel pharmaceuticals, agrochemicals, and materials.
References
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) . YouTube. Available at: [Link]
-
1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061 - PubChem . PubChem. Available at: [Link]
-
24.6: Synthesis of Amines - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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24.6 Synthesis of Amines - Organic Chemistry | OpenStax . OpenStax. Available at: [Link]
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Sonogashira coupling - Wikipedia . Wikipedia. Available at: [Link]
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Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters . Chemical Review and Letters. Available at: [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]
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11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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1,3-Bis(bromomethyl)-2-nitrobenzene - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
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Synthesis of Oligomers via Sonogashira cross coupling followed by... - ResearchGate . ResearchGate. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH . National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols for the Utilization of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene in Organic Synthesis
Abstract
This comprehensive technical guide details the experimental setup and applications of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene, a highly reactive and versatile electrophile for the synthesis of novel chemical entities. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of its reactivity, validated protocols for a range of nucleophilic substitution reactions, and critical safety and handling information. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: Unveiling a Powerful Synthetic Tool
This compound is a benzylic bromide distinguished by the presence of a strongly electron-withdrawing trifluoromethylsulfonyl group at the meta-position. This functional group significantly enhances the electrophilicity of the benzylic carbon, making it an exceptionally potent reagent for SN2 reactions.[1] The bromide is an excellent leaving group, facilitating reactions with a wide array of nucleophiles under mild conditions.
The trifluoromethylsulfonyl moiety not only activates the molecule for nucleophilic attack but also imparts unique properties to the resulting products. This group is known to increase metabolic stability and membrane permeability of drug candidates, making this compound a valuable building block in medicinal chemistry and drug discovery.[2] Its utility extends to the synthesis of agrochemicals and materials science, where the introduction of the 3-(trifluoromethylsulfonyl)benzyl motif can fine-tune the biological and physical properties of target molecules.
Chemical Properties and Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon. The trifluoromethylsulfonyl (-SO₂CF₃) group exerts a powerful electron-withdrawing effect, which polarizes the C-Br bond and stabilizes the transition state of nucleophilic attack.[1] This leads to significantly enhanced reaction rates compared to less activated benzyl bromides.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O₂S | [3] |
| CAS Number | 866208-07-3 | [3] |
| Appearance | Solid | [3] |
| InChIKey | Not Available | |
| SMILES | C1=CC(=CC(=C1)CBr)S(=O)(=O)C(F)(F)F |
Safety and Handling: A Prudent Approach
As a highly reactive electrophile, this compound requires careful handling to ensure laboratory safety. It is classified as a substance that causes severe skin burns and eye damage.[3] It may also cause respiratory irritation and is a lachrymator.[3]
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential exposure, a chemical-resistant apron and boots are recommended.
3.2. Engineering Controls
-
All manipulations of this compound should be performed in a well-ventilated fume hood.
3.3. Handling and Storage
-
Avoid inhalation of dust, fumes, gas, mist, or vapors.[3]
-
Avoid contact with skin and eyes.[3]
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep away from heat, sparks, and open flames.[3]
-
Incompatible with strong bases and strong oxidizing agents.[3]
3.4. First Aid Measures
-
After Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[3]
-
After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a poison center or doctor.[3]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3]
Experimental Protocols: A Guide to Synthetic Transformations
The following protocols provide detailed, step-by-step methodologies for key reactions involving this compound. These have been synthesized from established procedures for analogous compounds and are presented as robust starting points for experimental work.
4.1. N-Alkylation of Amines
The reaction of this compound with primary and secondary amines provides a straightforward route to the corresponding N-benzylated amines. The use of a slight excess of the amine or an additional non-nucleophilic base is recommended to neutralize the HBr generated during the reaction.
Protocol 4.1.1: Synthesis of N-((3-(Trifluoromethylsulfonyl)phenyl)methyl)aniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (1.1 equivalents) in acetonitrile (0.2 M relative to the benzyl bromide).
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution.
-
Addition of Electrophile: Add this compound (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Representative Data for N-Alkylation Reactions:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | ACN | 82 | 4-6 | >90 (estimated) |
| Piperidine | Et₃N | THF | 66 | 3-5 | >90 (estimated) |
| Morpholine | K₂CO₃ | DMF | 80 | 2-4 | >95 (estimated) |
4.2. O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis provides a reliable method for the preparation of ethers from this compound and various phenols. The reaction is typically carried out in the presence of a mild base to deprotonate the phenol.
Protocol 4.2.1: Synthesis of 1-(Phenoxymethyl)-3-(trifluoromethylsulfonyl)benzene
-
Reaction Setup: To a stirred solution of phenol (1.1 equivalents) in acetone (0.2 M relative to the benzyl bromide) in a round-bottom flask, add potassium carbonate (1.5 equivalents).
-
Addition of Electrophile: Add this compound (1.0 equivalent) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and stir until the reaction is complete as indicated by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with 1 M NaOH, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product, which can be further purified by recrystallization or column chromatography.
4.3. Alkylation of Heterocycles
Nitrogen-containing heterocycles such as imidazole and indole can be readily alkylated with this compound. These reactions often proceed under mild basic conditions.
Protocol 4.3.1: Synthesis of 1-((3-(Trifluoromethylsulfonyl)phenyl)methyl)-1H-imidazole
-
Reaction Setup: In a round-bottom flask, dissolve imidazole (1.2 equivalents) in anhydrous dimethylformamide (DMF) (0.3 M).
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Addition of Electrophile: Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 equivalent) in DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.
4.4. Synthesis of Azides
The reaction with sodium azide provides an efficient route to the corresponding benzyl azide, a versatile intermediate for the synthesis of triazoles and other nitrogen-containing compounds via "click" chemistry.
Protocol 4.4.1: Synthesis of 1-(Azidomethyl)-3-(trifluoromethylsulfonyl)benzene
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v, 0.2 M).
-
Addition of Azide: Add sodium azide (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the azide product. Caution: Organic azides can be explosive and should be handled with appropriate care.
Characterization of Products
The successful synthesis of derivatives from this compound can be confirmed using standard analytical techniques.
Sources
Application Notes and Protocols for the Purification of Products from 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene Reactions
Introduction: Navigating the Purification Challenges of a Privileged Building Block
1-(Bromomethyl)-3-(trifluoromethylsulfonyl)benzene is a key building block in medicinal chemistry and drug discovery. Its utility stems from the presence of a reactive benzyl bromide moiety, which readily undergoes nucleophilic substitution reactions, and the strongly electron-withdrawing trifluoromethylsulfonyl group, which can enhance the biological activity and pharmacokinetic properties of the resulting molecules.[1][2] The trifluoromethylsulfonyl group significantly influences the polarity and reactivity of the parent molecule and its derivatives, presenting unique challenges and considerations for the purification of reaction products.[3]
This comprehensive guide provides detailed application notes and protocols for the purification of common products derived from reactions of this compound. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for isolating and purifying their target compounds to a high degree of purity. The protocols are grounded in established chemical principles and supported by literature precedents, ensuring both scientific integrity and practical applicability.
Understanding the Reaction Landscape and Potential Impurities
The primary reaction pathway for this compound is nucleophilic substitution (SN2) at the benzylic carbon. A variety of nucleophiles, including amines, phenols, thiols, and azide salts, can be employed to generate a diverse array of products.[1]
Common Reaction Products:
-
N-Substituted Products: Reaction with primary or secondary amines yields the corresponding N-benzylamines.
-
O-Substituted Products: Reaction with alcohols or phenols results in the formation of benzyl ethers.
-
S-Substituted Products: Reaction with thiols produces benzyl thioethers.
-
Azide Derivatives: Reaction with sodium azide yields the corresponding benzyl azide.
Potential Impurities and Side Products:
-
Unreacted Starting Material: Incomplete reactions will leave residual this compound.
-
Over-alkylation Products: With primary amines, dialkylation can occur, leading to the formation of tertiary amines.[4]
-
Elimination Products: Although less common for primary benzylic halides, elimination reactions can potentially occur, especially with sterically hindered or strongly basic nucleophiles.
-
Hydrolysis Products: The starting material and some products may be susceptible to hydrolysis, leading to the formation of 3-(trifluoromethylsulfonyl)benzyl alcohol.
-
Solvent and Reagent-Related Impurities: Residual solvents and excess reagents from the reaction will also be present in the crude product mixture.
A thorough understanding of the potential products and impurities is crucial for developing an effective purification strategy. The distinct physicochemical properties of the target compound relative to these impurities will dictate the most appropriate purification technique.
Purification Strategy Workflow
A logical and systematic approach to purification is essential for achieving high purity in a time-efficient manner. The following workflow provides a general framework that can be adapted based on the specific properties of the target molecule.
Caption: A general decision-making workflow for the purification of products from this compound reactions.
Detailed Purification Protocols
Aqueous Work-up and Liquid-Liquid Extraction
This is the initial and often most critical step to remove inorganic salts, water-soluble impurities, and excess polar reagents. The choice of organic solvent and the pH of the aqueous phase are key variables.
Protocol for Neutral and Basic Products (e.g., Ethers, Thioethers, Tertiary Amines):
-
Quenching: Quench the reaction mixture by carefully adding it to a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). The choice of solvent should be based on the solubility of the product. Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (to remove residual water-soluble impurities).
-
Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol for Acidic or Basic Products (e.g., Primary/Secondary Amines, Phenolic Products):
For compounds with acidic or basic functional groups, an acid-base extraction can be highly effective.
-
For Basic Products (Amines):
-
After the initial extraction with an organic solvent, wash the combined organic layers with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the amine, making it water-soluble and transferring it to the aqueous phase, leaving neutral impurities in the organic phase.
-
Separate the aqueous layer and basify it with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃) to deprotonate the amine.
-
Extract the desired amine product back into an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
-
For Acidic Products (Phenols):
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). This will deprotonate the phenol, making it water-soluble.
-
Separate the aqueous layer and acidify it with a suitable acid (e.g., 1 M HCl) to re-protonate the phenol.
-
Extract the desired phenolic product back into an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Flash Column Chromatography
Flash column chromatography is a highly versatile technique for separating compounds with different polarities.[5][6] The choice of stationary phase (typically silica gel) and mobile phase (eluent) is critical for successful separation.
General Protocol for Flash Chromatography:
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of 0.15-0.35 for the target compound and good separation from impurities.[6]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.[6]
-
Elution: Elute the column with the chosen solvent system, collecting fractions. A gradient elution (gradually increasing the polarity of the eluent) can be employed for complex mixtures.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Solvent Systems:
| Product Class | Typical Solvent Systems (Hexanes/Ethyl Acetate or Dichloromethane/Methanol) | Additives |
| N-Substituted Amines | 10-50% Ethyl Acetate in Hexanes or 1-10% Methanol in Dichloromethane | 0.1-1% Triethylamine to prevent tailing on silica gel[7] |
| O-Substituted Ethers | 5-30% Ethyl Acetate in Hexanes | None typically required |
| S-Substituted Thioethers | 2-20% Ethyl Acetate in Hexanes | None typically required |
Crystallization and Recrystallization
Crystallization is an excellent method for purifying solid compounds to a very high degree of purity.[8] The process relies on the differential solubility of the target compound and impurities in a given solvent or solvent system at different temperatures.
General Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, isopropanol, ethyl acetate, hexanes, and water, or mixtures thereof.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Example Solvent Systems for Crystallization:
| Product Class | Potential Crystallization Solvents |
| N-Substituted Amines | Ethanol/Water, Isopropanol, Ethyl Acetate/Hexanes |
| O-Substituted Ethers | Methanol, Ethanol, Hexanes |
| S-Substituted Thioethers | Pentane, Hexanes, Ethanol |
Vacuum Distillation
For liquid products that are thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[9]
General Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation.
-
Heating: Heat the crude liquid in a distillation flask using a heating mantle and a stir bar for even boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure.
-
Purity Analysis: Analyze the purity of the collected fraction.
Purity Assessment
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and information about the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for determining purity and confirming the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Conclusion
The purification of products from reactions of this compound requires a systematic and well-considered approach. By understanding the nature of the target molecule and potential impurities, and by selecting the appropriate combination of purification techniques, researchers can consistently obtain high-purity materials essential for their research and development endeavors. The protocols and guidelines presented in this document provide a solid foundation for navigating the purification challenges associated with this important class of compounds.
References
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European Patent Office. (2005). PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL (EP 1673329 B1). [Link]
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Biotage. Successful Flash Chromatography. [Link]
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Lopez, F., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]
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MDPI. (2018). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. [Link]
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Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
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PubMed. (2025). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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ResearchGate. (2017). Physicochemical properties of synthesized N-(substituted... [Link]
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National Center for Biotechnology Information. (2021). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 6(41), 26768–26786. [Link]
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ResearchGate. (2015). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. [Link]
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MDPI. (2013). Homogeneous Liquid–Liquid Extraction of Rare Earths with the Betaine—Betainium Bis(trifluoromethylsulfonyl)imide Ionic Liquid System. Molecules, 18(11), 13359-13374. [Link]
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Organic Syntheses. benzylaniline. [Link]
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University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
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Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
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Digital Commons @ NJIT. (1951). The sulphonation of N-Ethyl Benzyl Aniline. [Link]
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Kumaraguru College of Technology. EXTRACTION OF TOXIC SYNTHETIC DYES FROM TEXTILE DYEING EFFLUENTS USING LIQUID. [Link]
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YouTube. (2018). 7.4 Predicting the Products of Substitution Reactions. [Link]
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PubChem. N-benzyl-3-(trifluoromethyl)benzamide. [Link]
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National Center for Biotechnology Information. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Organic Letters, 26(25), 5226–5231. [Link]
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Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
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ResearchGate. (2025). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. [Link]
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DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. [Link]
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RSC Publishing. (2019). Benzyl thioether formation merging copper catalysis. [Link]
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University of California, Santa Barbara. (2018). SOP: FLASH CHROMATOGRAPHY. [Link]
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Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]
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SciSpace. (2008). Fluorine in medicinal chemistry. [Link]
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Bentham Science. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link]
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University of Rochester. Tips for Flash Column Chromatography. [Link]
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Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. [Link]
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Research and Reviews. (2021). Purification Methods of Organic Compounds. [Link]
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BYJU'S. Nucleophilic aromatic substitution. [Link]
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ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
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Organic Syntheses. phenyl vinyl sulfide. [Link]
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J-STAGE. (2013). Overview on the history of organofluorine chemistry from the viewpoint of material industry. [Link]
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Quora. (2021). Why is 3-bromocyclohexene and Bromomethyl benzene both can undergo SN1 reaction even though one is secondary and another is primary halides? [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1985). Halogen mobility in SN2 reactions of carbonyl compounds. Comparisons with aromatic halogen mobility. [Link]
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Troubleshooting & Optimization
preventing elimination side reactions with 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
Technical Support Center: 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its use in nucleophilic substitution reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you minimize unwanted side reactions and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound producing a significant amount of elimination byproduct?
A1: The formation of an elimination byproduct, typically a styrene derivative, is a common issue stemming from the inherent reactivity of this specific substrate. There are two primary reasons for this:
-
Enhanced Acidity of Benzylic Protons: The trifluoromethylsulfonyl (-SO₂CF₃) group is a powerful electron-withdrawing group.[1] Through inductive and resonance effects, it significantly increases the acidity of the protons on the bromomethyl (-CH₂Br) group. This makes them highly susceptible to abstraction by even moderately basic reagents, initiating an E2 elimination pathway.
-
Benzylic Position Reactivity: The substrate is a benzylic bromide. The benzylic position is inherently reactive and can undergo substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions readily.[2] The strong electron-withdrawing group enhances the electrophilicity of the benzylic carbon, making it an excellent target for nucleophiles (favoring substitution) but also simultaneously making the adjacent protons vulnerable to bases (favoring elimination).[3]
The balance between the desired substitution reaction and the undesired elimination reaction is therefore highly sensitive to your experimental conditions.
Troubleshooting Guide: Minimizing Elimination
This section provides a systematic approach to troubleshooting and preventing elimination side reactions by carefully selecting and optimizing key reaction parameters.
Q2: My nucleophile is also a strong base, leading to elimination. What is the best strategy to promote substitution?
A2: This is the most critical factor in controlling the reaction outcome. The key is to distinguish between basicity (affinity for a proton) and nucleophilicity (affinity for an electrophilic carbon).[4]
Core Principle: To favor substitution (Sₙ2), you must maximize the nucleophilicity of your reagent while minimizing its basicity.
Troubleshooting Steps:
-
Assess Your Reagent: Classify your reagent. Strong, sterically hindered bases like potassium tert-butoxide (KOtBu) are excellent for promoting E2 elimination and should be avoided if substitution is the goal.[5][6] Reagents like hydroxide (HO⁻) and alkoxides (RO⁻) are both strong nucleophiles and strong bases, often leading to a mixture of Sₙ2 and E2 products.[7]
-
Select a Better Nucleophile: If possible, switch to a nucleophile that is known to be weakly basic. These reagents are much more likely to attack the electrophilic carbon than abstract a proton.
| Reagent Class | Examples | Predominant Reaction | Rationale |
| Weak Base / Good Nucleophile | I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ | Sₙ2 (Favored) | High polarizability and low charge density on the attacking atom favor nucleophilic attack over proton abstraction.[7] |
| Strong Base / Strong Nucleophile | HO⁻, MeO⁻, EtO⁻ | Sₙ2 / E2 Competition | These reagents can act effectively as both nucleophiles and bases. The outcome is highly condition-dependent.[7] |
| Strong, Bulky Base / Poor Nucleophile | t-BuO⁻, LDA, DBU | E2 (Strongly Favored) | Steric hindrance prevents the reagent from reaching the electrophilic carbon, so it preferentially abstracts the more accessible proton.[5][8] |
Q3: How does my choice of solvent affect the Sₙ2/E2 competition?
A3: The solvent plays a crucial role in stabilizing charged species and modulating the reactivity of your nucleophile.[9]
Core Principle: For an Sₙ2 reaction with an anionic nucleophile, a polar aprotic solvent is almost always the superior choice.
Troubleshooting Steps:
-
If using a polar protic solvent (e.g., ethanol, methanol, water): These solvents can form a hydrogen-bonding "cage" around the anionic nucleophile, stabilizing it and reducing its reactivity.[10] This blunts its nucleophilicity, and the solvent molecules themselves can act as a base, promoting elimination. Solution: Switch to a polar aprotic solvent.
-
Recommended Solvents for Sₙ2: Polar aprotic solvents like DMSO, DMF, or acetone are ideal.[11] They solvate the counter-ion (e.g., Na⁺, K⁺) but leave the nucleophile anion "naked" and highly reactive, thereby accelerating the Sₙ2 pathway.[10]
Q4: I am still observing elimination even with a good nucleophile and solvent. Could the temperature be the problem?
A4: Absolutely. Temperature is a powerful tool for controlling the selectivity between substitution and elimination.
Core Principle: Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions. Therefore, increasing the temperature will always favor elimination.[12]
-
Thermodynamic Rationale: Elimination reactions typically increase the number of molecules in the system (e.g., one reactant molecule goes to three product molecules: alkene, salt, and protonated base), leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making the elimination pathway more spontaneous.[12]
Troubleshooting Steps:
-
Lower the Temperature: Run your reaction at the lowest temperature that allows for a reasonable rate. Often, starting at 0 °C or even lower and slowly warming to room temperature is effective.
-
Monitor Progress: Carefully monitor the reaction by TLC or GC-MS. The goal is to stop the reaction as soon as the starting material is consumed, preventing prolonged heating that could promote the formation of the elimination byproduct.
Data shows that even for a simple substrate, an increase in temperature can dramatically shift the product ratio in favor of elimination. For example, the reaction of isobutyl bromide with NaOEt in ethanol sees the Sₙ2:E2 ratio shift from 18:82 at 25°C to 9:91 at 80°C.[13]
Visualizing the Competing Pathways
To effectively troubleshoot, it is crucial to visualize the two competing mechanisms at the molecular level.
Experimental Protocol: General Procedure for Favoring Sₙ2
This protocol provides a starting point for optimizing your reaction to favor the desired substitution product.
Objective: To perform a nucleophilic substitution on this compound while minimizing the formation of the elimination byproduct.
Materials:
-
This compound
-
A weak base/good nucleophile (e.g., sodium azide, sodium cyanide, sodium iodide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetone)
-
Flame-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in the chosen anhydrous polar aprotic solvent.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is critical.[11]
-
Nucleophile Addition: Dissolve 1.05 - 1.2 equivalents of the chosen nucleophile in the anhydrous solvent and add it dropwise to the cooled solution of the substrate over 10-15 minutes. A slight excess of the nucleophile can help ensure the reaction goes to completion.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress periodically (e.g., every 30 minutes) using an appropriate analytical technique (TLC is often sufficient).
-
Warming (If Necessary): If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature. Avoid active heating unless absolutely necessary.
-
Workup: Once the starting material is consumed, quench the reaction by pouring it into cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, typically column chromatography, to isolate the desired substitution product from any unreacted starting material and elimination byproduct.
References
-
Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base . Master Organic Chemistry. Available at: [Link]
-
1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent . Master Organic Chemistry. Available at: [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds . Michigan State University Department of Chemistry. Available at: [Link]
-
16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary) . Chemistry LibreTexts. Available at: [Link]
-
Non-nucleophilic base . Wikipedia. Available at: [Link]
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SN1 vs E1 and SN2 vs E2 : The Temperature . Master Organic Chemistry. Available at: [Link]
-
10.4: Effect of sterics on Sn2 reactions . Chemistry LibreTexts. Available at: [Link]
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Mechanism of the E2 Reaction . Master Organic Chemistry. Available at: [Link]
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution . Master Organic Chemistry. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions . Chemistry Steps. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. Available at: [Link]
-
Effect of an electron withdrawing group in a benzyl cation . Khan Academy via YouTube. Available at: [Link]
-
Nucleophilic Substitution Reactions – Introduction . Master Organic Chemistry. Available at: [Link]
-
Ch 11 : Eliminations of benzylic systems . University of Calgary. Available at: [Link]
-
Effect of Temperature on Elimination and Substitution Reactions . The Organic Chemistry Tutor via YouTube. Available at: [Link]
-
Elimination by the E2 mechanism . Chemistry LibreTexts. Available at: [Link]
-
How Solvation Influences the SN2 versus E2 Competition . ResearchGate. Available at: [Link]
-
effect of steric hindrance on nucleophiles : r/chemhelp . Reddit. Available at: [Link]
-
4.4: Nucleophilic substitution and elimination reactions . Chemistry LibreTexts. Available at: [Link]
-
Competing E2 and SN2 Mechanisms for the F- + CH3CH2I Reaction . ResearchGate. Available at: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? . ACS Publications. Available at: [Link]
-
14.3: Substituent Effects . Chemistry LibreTexts. Available at: [Link]
-
sn1 + non-basic nucleophile . Student Doctor Network Forums. Available at: [Link]
-
CAS#:402-23-3 | 1-(Bromomethyl)-3-(trifluoromethyl)benzene . Chemsrc. Available at: [Link]
-
16.10: Synthesis of Polysubstituted Benzenes . Chemistry LibreTexts. Available at: [Link]
-
E1 and E2 elimination reactions in primary allylic and benzylic halides . Chemistry Stack Exchange. Available at: [Link]
-
Chemical Properties of Benzene, 1-bromo-3-(trifluoromethyl)- (CAS 401-78-5) . Cheméo. Available at: [Link]
-
Reactions at the Benzylic Position . Chemistry Steps. Available at: [Link]
-
11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 . NC State University Libraries. Available at: [Link]
-
How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions . Semantic Scholar. Available at: [Link]
-
4.5: Factors affecting the SN2 Reaction . Chemistry LibreTexts. Available at: [Link]
-
Allylic and Benzylic Substrates: SN1/SN2/E1 or E2? . Leah4sci via YouTube. Available at: [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) . Ishmael's Test Prep Double via YouTube. Available at: [Link]
-
1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem . National Center for Biotechnology Information. Available at: [Link]
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troubleshooting low yield in reactions with 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
Welcome to the technical support center for 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this potent and highly reactive alkylating agent. Here, we address common challenges, particularly low reaction yields, and provide in-depth, field-proven insights to help you optimize your synthetic protocols.
Troubleshooting Low Yield in Reactions
Low yields in reactions involving this compound can stem from a variety of factors, from reagent stability to suboptimal reaction conditions. This section provides a systematic approach to diagnosing and resolving these issues.
Question 1: I am observing a low yield of my desired alkylated product. What are the most likely causes?
Low yields are often attributable to one or more of the following:
-
Reagent Degradation: this compound is susceptible to hydrolysis.
-
Suboptimal Base Selection: The choice and stoichiometry of the base are critical for efficient proton abstraction from the nucleophile without promoting side reactions.
-
Inappropriate Solvent Choice: The solvent polarity can significantly influence the reaction rate and pathway.
-
Side Reactions: Competing reactions, such as elimination or reaction with the solvent, can consume starting materials.
-
Steric Hindrance: Bulky nucleophiles may react sluggishly with the electrophile.
-
Incomplete Reaction or Difficult Purification: The reaction may not have reached completion, or the product may be lost during workup and purification.
Below is a troubleshooting workflow to systematically address these potential issues.
Caption: Troubleshooting workflow for low reaction yields.
Question 2: My reaction with an amine/phenol nucleophile is giving a low yield. How can I improve it?
For N- and O-alkylation reactions, the basicity and nucleophilicity of your starting material are key. The trifluoromethylsulfonyl group makes the benzylic carbon of this compound highly electrophilic, favoring SN2 reactions[1].
Causality and Solution:
-
Insufficient Deprotonation: Weakly acidic nucleophiles like phenols or some N-heterocycles require a sufficiently strong base to generate the corresponding nucleophilic anion. If the base is too weak, the concentration of the active nucleophile will be low, leading to a slow reaction and low conversion.
-
Solution: Employ a stronger, non-nucleophilic base. For phenols, consider switching from potassium carbonate (K₂CO₃) to cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). The larger cesium cation can lead to a "naked anion" effect, enhancing the nucleophilicity of the phenoxide. For sensitive substrates, milder organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.
-
-
Base-Induced Decomposition: Strong bases can also promote side reactions. An excess of a very strong base might lead to decomposition of the starting material or product.
-
Solution: Carefully control the stoichiometry of the base. A slight excess (1.1-1.5 equivalents) is often sufficient. The base should be added portion-wise to a cooled solution of the nucleophile to manage any exothermicity.
-
-
Solvent Effects: Polar aprotic solvents like DMF, acetonitrile (ACN), or DMSO are generally preferred for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophile.
-
Solution: If you are using a less polar solvent like THF, consider switching to DMF or ACN. Ensure the solvent is anhydrous, as water can hydrolyze the starting material.
-
| Parameter | Recommendation for N/O-Alkylation | Rationale |
| Base | Cs₂CO₃, NaH, K₂CO₃ | Cs₂CO₃ and NaH are effective for deprotonating a wide range of N-H and O-H bonds. |
| Solvent | Anhydrous DMF, ACN, DMSO | Polar aprotic solvents accelerate SN2 reactions. |
| Temperature | 0 °C to room temperature | Starting at a lower temperature can help control exothermicity and minimize side reactions. |
| Stoichiometry | 1.0-1.2 equivalents of electrophile | A slight excess of the alkylating agent can help drive the reaction to completion. |
Question 3: I suspect my this compound has degraded. How can I check its quality and what are the proper storage conditions?
This reagent is a potent lachrymator and is sensitive to moisture.[2][3]
Causality and Solution:
-
Hydrolysis: The primary degradation pathway is hydrolysis of the benzylic bromide to the corresponding benzyl alcohol. This can occur upon exposure to atmospheric moisture. The resulting alcohol will not participate in the desired alkylation reaction, leading to lower yields.
-
Verification: The purity of the starting material can be checked by ¹H NMR. The benzylic protons (-CH₂Br) of the starting material will have a characteristic chemical shift. The presence of a new peak corresponding to the benzylic protons of the alcohol (-CH₂OH) at a different chemical shift, along with a broad singlet for the hydroxyl proton, indicates hydrolysis. Thin-layer chromatography (TLC) can also be used to check for the presence of more polar impurities.
-
-
Proper Storage: To prevent degradation, it is crucial to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] Storage at low temperatures (2-8 °C) is also recommended to minimize decomposition over time.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethylsulfonyl group in this reagent's reactivity?
The trifluoromethylsulfonyl (-SO₂CF₃) group is a very strong electron-withdrawing group. This has two major effects:
-
It makes the benzylic carbon more electrophilic by inductively withdrawing electron density, thus making it more susceptible to nucleophilic attack.[1]
-
It stabilizes the transition state of SN2 reactions.
Q2: What are some common side reactions to be aware of?
Besides hydrolysis, other potential side reactions include:
-
Elimination (E2): With sterically hindered or strongly basic nucleophiles, an E2 elimination to form a stilbene-like dimer is possible, though less common for benzylic systems compared to secondary or tertiary alkyl halides.
-
Over-alkylation: For nucleophiles with multiple reactive sites (e.g., primary amines), dialkylation can occur. Using a larger excess of the nucleophile can help to minimize this.
-
Reaction with Solvent: In some cases, particularly with nucleophilic solvents like alcohols at elevated temperatures, solvolysis can occur.
Q3: Are there any specific safety precautions I should take when handling this compound?
Yes, this is a hazardous chemical.
-
It is a potent lachrymator and causes severe skin and eye irritation.[2][3]
-
Always handle this reagent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
In case of skin contact, wash immediately and thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Experimental Protocol: Example N-Alkylation of an Aniline Derivative
This protocol provides a general procedure for the N-alkylation of an aniline derivative with this compound.
Materials:
-
Aniline derivative (1.0 eq)
-
This compound (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline derivative (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add Cs₂CO₃ (1.5 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Sources
Navigating High-Reactivity: A Technical Guide to Protecting Group Strategies for 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
Welcome to the technical support center for navigating the complexities of organic synthesis with the highly reactive electrophile, 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into protecting group strategies. Here, we will move beyond theoretical knowledge to offer practical, troubleshooting-oriented advice in a question-and-answer format to address the specific challenges you may encounter during your experiments.
Understanding the Reagent: A Double-Edged Sword
This compound is a potent benzylic bromide. Its reactivity is significantly enhanced by the presence of the electron-withdrawing trifluoromethylsulfonyl group at the meta-position. This group powerfully activates the benzylic carbon towards nucleophilic attack, making it an excellent reagent for introducing the 3-(trifluoromethylsulfonyl)benzyl moiety. However, this high reactivity necessitates careful planning, particularly when other nucleophilic functional groups are present in the substrate. Unintended side reactions are a common pitfall, making a robust protecting group strategy paramount for successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Protecting Alcohols & Phenols
Question 1: I need to selectively benzylate a primary alcohol in my molecule, which also contains a more acidic phenolic hydroxyl group. How can I achieve this with this compound?
Answer: This is a classic chemoselectivity challenge. The key is to exploit the differences in acidity and nucleophilicity between the aliphatic alcohol and the phenol.
-
The Challenge: Phenols are significantly more acidic (pKa ~10) than primary alcohols (pKa ~16-18). Under basic conditions, the phenoxide is readily formed and is a potent nucleophile, which would preferentially react with the electrophilic benzyl bromide.
-
Recommended Strategy: Silyl Ether Protection of the Phenol. A robust strategy is to selectively protect the phenol as a silyl ether before introducing the benzylating agent.[1] Sterically hindered silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are ideal for this purpose. Phenols can be selectively silylated in the presence of alcohols under mild conditions.[2]
-
Experimental Protocol: Selective Silylation of a Phenol
-
Dissolve the hydroxyalkyl phenol in dichloromethane (CH₂Cl₂).
-
Add triethylamine (Et₃N, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.05 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate. The crude product can be purified by column chromatography.
-
With the phenol protected, you can then proceed with the benzylation of the primary alcohol using this compound under standard basic conditions (e.g., NaH in THF). The silyl ether is stable under these conditions and can be selectively removed later using a fluoride source like tetrabutylammonium fluoride (TBAF) without affecting the newly formed benzyl ether.[3]
-
Question 2: I am observing low yields and a complex mixture of byproducts when trying to benzylate a secondary alcohol. What could be going wrong?
Answer: Low yields and byproduct formation with secondary alcohols often point to competing elimination reactions or steric hindrance.
-
Troubleshooting Elimination (E2) Reactions: The use of a strong, sterically hindered base can favor proton abstraction from the carbon adjacent to the hydroxyl group, leading to an alkene. To mitigate this, use a non-hindered base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Running the reaction at lower temperatures can also disfavor the elimination pathway.
-
Addressing Steric Hindrance: Secondary alcohols are more sterically encumbered than primary alcohols, which can slow down the rate of the desired SN2 reaction. To overcome this, you might need to use more forcing conditions, such as a higher reaction temperature or a more polar aprotic solvent like DMF to enhance the rate of nucleophilic substitution. However, be cautious as this can also increase the rate of side reactions. An alternative is to use a more reactive benzylating agent, but since you are using a highly activated one, optimizing the base and solvent system is the primary approach.
-
Side Reaction with Solvents: Be mindful of your solvent choice. While THF is generally a good choice, solvents like DMF can sometimes participate in side reactions with highly reactive electrophiles, especially at elevated temperatures. If you suspect solvent-related byproducts, consider switching to an alternative like acetonitrile or 1,4-dioxane.
Section 2: Protecting Amines
Question 3: I am trying to synthesize a secondary amine by reacting a primary amine with this compound, but I am getting significant amounts of the tertiary amine (over-alkylation). How can I prevent this?
Answer: Over-alkylation is a very common problem when alkylating amines because the product (a secondary amine) is often more nucleophilic than the starting primary amine.[4]
-
Strategy 1: Use of a Large Excess of the Primary Amine. A straightforward approach is to use a large excess (5-10 equivalents) of the starting primary amine. This statistically favors the reaction of the benzyl bromide with the primary amine over the newly formed secondary amine. The main drawback is the need to remove the excess primary amine after the reaction.
-
Strategy 2: Reductive Amination (Indirect Approach). A more controlled method is to perform a reductive amination. First, react 3-(trifluoromethylsulfonyl)benzaldehyde with your primary amine to form an imine, which is then reduced in situ to the desired secondary amine using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method completely avoids the issue of over-alkylation.
-
Strategy 3: Protecting Group Approach for Primary Amines. If you need to introduce the benzyl group onto a molecule containing a primary amine that you want to remain primary, you must first protect it. Carbamates such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are excellent choices.
-
dot
Caption: Orthogonal protection workflow for amines.
The Boc group is stable to the basic conditions used for benzylation and can be readily removed with a strong acid like trifluoroacetic acid (TFA), which typically does not cleave benzyl ethers.[5] The Cbz group is also stable and can be removed by catalytic hydrogenolysis, a method that would also cleave the newly introduced 3-(trifluoromethylsulfonyl)benzyl group, so careful selection of an orthogonal protecting group is key.[6][7]
-
Section 3: Protecting Carboxylic Acids
Question 4: Can I perform a reaction with this compound on a substrate containing a carboxylic acid?
Answer: Directly, no. The acidic proton of the carboxylic acid will quench any base used to deprotonate other nucleophiles, and the resulting carboxylate is a good nucleophile that will react with the benzyl bromide to form an ester. Therefore, protection of the carboxylic acid is essential.
-
Recommended Strategy: Esterification. The most common way to protect a carboxylic acid is to convert it into an ester.[8]
-
Methyl or Ethyl Esters: These are easily formed using Fischer esterification (acid catalyst with methanol or ethanol) or by reaction with alkyl halides. They are stable to the conditions of benzylation but require harsh conditions for removal (saponification with strong base or strong acid hydrolysis), which might not be compatible with your product.
-
tert-Butyl Esters: These are an excellent choice as they are stable to a wide range of conditions but can be selectively cleaved under acidic conditions (e.g., TFA) that would likely leave the benzyl ether intact.[9]
-
Benzyl Esters: While seemingly counterintuitive, a benzyl ester can be used if you have a deprotection method that is orthogonal to the cleavage of the 3-(trifluoromethylsulfonyl)benzyl ether. For example, standard benzyl esters can be removed by catalytic hydrogenolysis.[9]
-
| Protecting Group | Functional Group | Protection Conditions | Deprotection Conditions | Orthogonality Notes |
| TBDMS Ether | Alcohol/Phenol | TBDMSCl, Imidazole, DMF | TBAF, THF | Stable to basic benzylation conditions. Orthogonal to acid-labile groups. |
| Boc Carbamate | Amine | (Boc)₂O, Base | TFA or HCl | Stable to basic benzylation. Orthogonal to hydrogenolysis and fluoride-labile groups. |
| tert-Butyl Ester | Carboxylic Acid | Isobutylene, H⁺ or t-BuOH, DCC | TFA or HCl | Stable to basic benzylation. Orthogonal to hydrogenolysis and fluoride-labile groups. |
Section 4: General Troubleshooting
Question 5: My reaction is complete, but I am having trouble purifying my product from the starting material and byproducts. Any suggestions?
Answer: Purification can be challenging due to the similar polarities of the starting materials, product, and some byproducts.
-
dot
Caption: A decision-making workflow for product purification.
-
Column Chromatography Optimization: If the polarity of your product and starting material are very similar, try using a different solvent system for your column chromatography. A switch from ethyl acetate/hexanes to dichloromethane/methanol, for example, can sometimes provide better separation. Using a shallower gradient during elution can also improve resolution.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities.
-
Acid-Base Extraction: If your molecule has acidic or basic functional groups (that are not the site of reaction), you can use acid-base extraction during the work-up to selectively move your product or impurities into the aqueous layer.
-
Derivative Formation: In some challenging cases, it may be beneficial to temporarily convert your product into a derivative with a significantly different polarity for purification, and then cleave the derivatizing group. This is essentially a temporary protecting group for purification.
Concluding Remarks
The high reactivity of this compound makes it a valuable tool for synthetic chemists, but its successful application hinges on a carefully considered protecting group strategy. By understanding the principles of chemoselectivity and orthogonality, and by being prepared to troubleshoot common issues such as over-alkylation and side reactions, researchers can harness the power of this reagent to build complex molecules with precision and efficiency.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
-
LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]
-
ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Retrieved from [Link]
-
PubMed. (n.d.). Protecting Group Strategies in Natural Product Biosynthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Solvent-Free Mechanochemical Deprotection of N -Boc Group. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para‐Methoxybenzyl (PMB) Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Innovation in protecting-group-free natural product synthesis. Retrieved from [Link]
-
ResearchGate. (2022, June 8). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Retrieved from [Link]
-
Reddit. (n.d.). Looking for advice on protecting phenol in presence of primaril alcohol. r/Chempros. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
PubMed. (2004, December 9). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]
-
Reddit. (n.d.). Method to remove Boc in the presence of t-butylester. r/Chempros. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Selective protection and deprotection of alcohols and amines. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
LibreTexts. (2019, June 5). 18.15 Examples of Multistep Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
MDPI. (2025, August 7). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved from [Link]
-
Reddit. (n.d.). Benzylation reaction. r/OrganicChemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. Retrieved from [Link]
-
Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). A few important drug molecules synthesized in multistep continuous flow. Retrieved from [Link]
-
The Chemical Educator. (2019). Multi-step Synthesis of Hexaarylbenzene for Organic Chemistry Lab. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing cross-coupling reactions with the challenging substrate, 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene and its derivatives. The unique electronic and steric properties of this molecule necessitate careful consideration of catalyst systems to achieve desired product outcomes. This resource is designed to be a practical, question-and-answer-based guide to navigate the common hurdles encountered during your experiments.
Understanding the Substrate: A Double-Edged Sword
The this compound scaffold presents a unique set of challenges and opportunities in cross-coupling reactions. The benzylic bromide offers a reactive C(sp³)-Br bond, while the trifluoromethylsulfonyl (-SO₂CF₃) group, a potent electron-withdrawing group, significantly influences the reactivity of the entire molecule.
Key characteristics to consider:
-
Activated Benzylic Position: The benzylic bromide is inherently more reactive than an aryl bromide, facilitating oxidative addition to the palladium catalyst.
-
Strong Electron-Withdrawing Group: The -SO₂CF₃ group deactivates the benzene ring, which can be beneficial in some reactions but can also impact catalyst performance and favor certain side reactions.
-
Potential for Side Reactions: The presence of a benzylic proton and the electron-deficient nature of the ring can lead to undesired pathways such as β-hydride elimination, homocoupling, and catalyst deactivation.
This guide will dissect these challenges and provide targeted solutions for various cross-coupling methodologies.
General Troubleshooting FAQs
Q1: My cross-coupling reaction is not proceeding at all. What are the first things I should check?
A1: When a reaction fails to initiate, a systematic check of the fundamental components is crucial.
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.
-
Solvent and Reagent Purity: Use anhydrous solvents and ensure the purity of your reagents. Water and other protic impurities can interfere with the catalytic cycle, particularly the transmetalation step in Suzuki couplings.
-
Catalyst Activation: If you are using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. This is often facilitated by the phosphine ligand or an external reductant. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to rule out activation issues.
-
Base Strength and Solubility: The choice of base is critical. For instance, in Suzuki couplings, the base is required to activate the boronic acid.[1] Ensure the base is strong enough for the specific reaction and has adequate solubility in the reaction solvent. In some cases, using a weaker, more soluble organic base can be advantageous over insoluble inorganic bases.[2]
Q2: I'm observing significant formation of homocoupled byproducts. How can I minimize this?
A2: Homocoupling is a common side reaction, especially in Suzuki and Sonogashira couplings.
-
Oxygen Contamination: As mentioned, oxygen can promote the oxidative homocoupling of boronic acids (in Suzuki reactions) and terminal alkynes (Glaser coupling in Sonogashira reactions).[3] Rigorous degassing of solvents and maintaining a positive pressure of inert gas is essential.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can often suppress homocoupling by stabilizing the palladium catalyst and promoting the desired cross-coupling pathway.
-
Copper-Free Conditions (for Sonogashira): In Sonogashira couplings, the copper co-catalyst is often responsible for alkyne homocoupling. Switching to copper-free conditions can eliminate this side reaction.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. With this compound, the primary challenge is to achieve efficient coupling at the benzylic position while avoiding side reactions.
Suzuki-Miyaura Troubleshooting FAQs
Q3: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but the yield is very low. What catalyst system should I be using?
A3: For the Suzuki-Miyaura coupling of benzylic bromides, particularly electron-deficient ones, the choice of palladium source and ligand is paramount.
-
Palladium Source: While Pd(PPh₃)₄ can be effective, palladium(II) sources like Pd(OAc)₂ or PdCl₂ in combination with a suitable phosphine ligand often provide better results. Pre-catalysts such as PdCl₂(dppf) can also be highly effective.[4]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
-
Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, or RuPhos (Buchwald-type ligands) are often excellent choices for challenging couplings as they promote oxidative addition and reductive elimination.
-
Bidentate Ligands: Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a robust ligand known for its ability to stabilize the catalyst and prevent β-hydride elimination.[4]
-
Q4: My main byproduct is the reduced starting material (toluene derivative). How can I prevent this?
A4: The formation of the reduced product is likely due to β-hydride elimination from the organopalladium intermediate.
-
Ligand Choice: Bidentate ligands with a large bite angle, such as Xantphos, can disfavor the conformation required for β-hydride elimination.[5]
-
Base Selection: The choice of base can influence the rate of competing pathways. Weaker bases like K₂CO₃ or Cs₂CO₃ are sometimes preferred over strong bases like NaOtBu to minimize side reactions.[6]
-
Temperature Control: Lowering the reaction temperature can help to suppress β-hydride elimination.
Representative Suzuki-Miyaura Protocol
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Anhydrous toluene/water (10:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the toluene/water mixture and bubble with argon for 15 minutes.
-
Add the catalyst solution to the Schlenk flask.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Catalyst Selection Table
| Coupling Partner | Recommended Catalyst | Recommended Ligand | Base | Solvent | Temperature (°C) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 |
| Electron-rich arylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 70-90 |
| Electron-poor arylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 90-110 |
| Sterically hindered arylboronic acid | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100-120 |
Heck Reaction
The Heck reaction allows for the formation of a new C-C bond between the benzylic carbon and an alkene. The electron-withdrawing -SO₂CF₃ group can influence the regioselectivity and efficiency of this reaction.
Heck Reaction Troubleshooting FAQs
Q5: My Heck reaction is giving a mixture of regioisomers. How can I control the regioselectivity?
A5: Regioselectivity in Heck reactions is influenced by both electronic and steric factors.
-
Ligand Control: The choice of ligand can significantly impact the regioselectivity. For terminal alkenes, bulky phosphine ligands often favor coupling at the less substituted carbon. Bidentate ligands can also enforce a specific coordination geometry that favors one regioisomer.
-
Reaction Conditions: In some cases, the choice of solvent and base can influence the regioselectivity.
Q6: I am observing low conversion in my Heck reaction. What can I do to improve the yield?
A6: Low conversion can be due to several factors.
-
Catalyst Deactivation: The palladium catalyst can be prone to deactivation, especially at higher temperatures. Using a more robust ligand or a pre-catalyst can help.
-
Base Strength: A sufficiently strong base is required to regenerate the active Pd(0) catalyst in the catalytic cycle. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. For less reactive substrates, a stronger inorganic base like K₂CO₃ may be necessary.[7]
-
Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition. A careful optimization of the reaction temperature is often required.
Heck Reaction Workflow Diagram
Caption: A typical workflow for a Heck cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Coupling this compound with primary or secondary amines requires careful selection of the catalyst system to favor C-N bond formation over potential side reactions.
Buchwald-Hartwig Amination Troubleshooting FAQs
Q7: I am trying to couple a primary amine with my substrate, but I am getting a complex mixture of products. What is going wrong?
A7: The reaction with primary amines can be challenging due to the potential for over-alkylation and other side reactions.
-
Ligand Selection: Sterically hindered, electron-rich phosphine ligands are crucial for successful Buchwald-Hartwig aminations. Ligands like Josiphos or t-BuXPhos are often effective. For challenging substrates, biarylphosphine ligands developed by Buchwald are the gold standard.[6]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher reaction temperatures.[2]
-
Stoichiometry: Carefully controlling the stoichiometry of the amine can help to minimize over-alkylation. Using a slight excess of the amine is a common strategy.
Q8: Can I use ammonia as a nucleophile in a Buchwald-Hartwig reaction with this substrate?
A8: While direct amination with ammonia can be challenging, several ammonia surrogates can be used effectively. Benzophenone imine is a common choice, which can be deprotected under mild acidic conditions to reveal the primary amine.
Buchwald-Hartwig Catalyst and Base Selection Logic
Caption: Decision logic for selecting catalyst and base in Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between the benzylic carbon and a terminal alkyne. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Sonogashira Coupling Troubleshooting FAQs
Q9: My Sonogashira coupling is plagued by the formation of a homocoupled alkyne dimer (Glaser coupling). How can I avoid this?
A9: Glaser coupling is a common side reaction in Sonogashira couplings and is promoted by the copper co-catalyst in the presence of oxygen.
-
Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction under copper-free conditions. While this may require a more active palladium catalyst system and potentially higher temperatures, it completely eliminates the homocoupling pathway.[3]
-
Rigorous Inert Atmosphere: If using a copper co-catalyst, it is absolutely essential to maintain a strictly inert atmosphere to exclude oxygen.
-
Amine Base: Using the amine base as the solvent can sometimes help to suppress Glaser coupling.
Q10: The reaction is sluggish and gives low yields, even at elevated temperatures. What can I do?
A10: Sluggish Sonogashira couplings with challenging substrates can often be improved by optimizing the catalyst system and reaction conditions.
-
Ligand Choice: For copper-free Sonogashira couplings, bulky and electron-rich phosphine ligands can significantly enhance the catalytic activity.
-
Palladium Source: Using a more active palladium precatalyst can be beneficial.
-
Base: While an amine base is typically used, the addition of a stronger inorganic base like K₂CO₃ can sometimes accelerate the reaction.
-
Solvent: Aprotic polar solvents like DMF or NMP can be effective for challenging Sonogashira couplings.
Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling.
References
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 23, 2026, from [Link]
- Li, J. J. (2021).
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 23, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
- Pei, M.-m., Liu, P., Liu, Y., & Dai, B. (2018). Pd-Catalyzed, Highly Selective C(sp²)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(2), 453.
- Cherney, R. J., & Reisman, S. E. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. PMC, 3(11), 1236-1239.
-
Macmillan Group Meeting. (2021, April 23). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. [Link]
-
Ghavami, A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]
-
Chacko, S., & Wipf, P. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 23, 2026, from [Link]
- Singh, P. P., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22512-22528.
-
ResearchGate. (2018, February). Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. [Link]
- López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic letters, 11(23), 5514–5517.
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved January 23, 2026, from [Link]
- Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-catalyzed amination of heteroaryl halides. Organic letters, 7(18), 3965–3968.
-
Hoveyda, A. H., et al. (2011). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-substituted Allylic Acetates. NIH. [Link]
- Al-Masri, M., & El-Atawy, M. A. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(7), 9539–9553.
- Li, C.-J., & Li, Z. (2014). Cross-Dehydrogenative-Coupling Reactions Involving Allyl, Benzyl and Alkyl C–H Bonds. RSC.
- Zhang, X., & Zhang, W. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 258–263.
-
Wang, F., et al. (2021). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
- Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
-
ResearchGate. (2015, August). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- L'Heureux, A., & Glorius, F. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chemical Science, 5(12), 4707-4711.
- Prakash, G. K. S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22512-22528.
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. PMC. [Link]
- Ogiwara, Y., & Sakai, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35147-35150.
-
Nature Research. (2021, April 16). Regioirregular Mizoroki-Heck reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... [Link]
-
Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
-
ACS Publications. (2023, August 2). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. [Link]
-
Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Prakash, G. K. S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?[Link]
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Technical Support Center: Optimizing Reactions with 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
Welcome to the technical support center for 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions and overcome common challenges.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the benzylic bromide, which is an excellent leaving group, and the strongly electron-withdrawing trifluoromethylsulfonyl group. This electron-withdrawing group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.[1] However, this enhanced reactivity can also lead to side reactions if not properly controlled, with temperature being a critical parameter.
This guide will focus on temperature optimization to help you navigate the delicate balance between achieving a desirable reaction rate and minimizing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions for this compound?
A1: The most common reactions involve nucleophilic substitution, where the bromide is displaced by a nucleophile.[1] This includes the formation of ethers, esters, amines, azides, and carbon-carbon bonds. Common nucleophiles include alcohols, phenols, carboxylates, amines, sodium azide, and potassium cyanide.[1]
Q2: How does the trifluoromethylsulfonyl group influence the reactivity of the benzylic bromide?
A2: The trifluoromethylsulfonyl (-SO₂CF₃) group is a powerful electron-withdrawing group. It enhances the electrophilicity of the benzylic carbon, making the compound more reactive towards nucleophiles compared to simple benzyl bromides.[1] This group is also thermally stable, allowing for a relatively wide range of reaction temperatures.[2][3]
Q3: My reaction is proceeding very slowly. Should I just increase the temperature?
A3: While increasing the temperature generally increases the reaction rate, it's not always the best solution. Higher temperatures can promote side reactions such as elimination (E1/E2) and decomposition.[4][5] Before significantly increasing the temperature, consider other factors that could be slowing your reaction:
-
Nucleophile Strength: Is your nucleophile strong enough?
-
Solvent Choice: Are you using an appropriate solvent? Polar aprotic solvents like DMF or acetonitrile are often good choices for Sₙ2 reactions.
-
Concentration: Are the reactant concentrations optimal?
A systematic approach to temperature optimization, as detailed in the troubleshooting section, is recommended.
Q4: I am observing multiple spots on my TLC, indicating a mixture of products. What could be the cause?
A4: Multiple products can arise from several sources, with temperature being a key factor.
-
Elimination vs. Substitution: At higher temperatures, elimination reactions (E1/E2) can compete with the desired substitution (Sₙ1/Sₙ2), leading to the formation of alkene byproducts.[4][5][6]
-
Over-alkylation: If your nucleophile can react more than once (e.g., a primary amine), you may see products of multiple substitutions.
-
Decomposition: The starting material or product may be degrading at the reaction temperature. The trifluoromethylsulfonyl group itself is quite stable, but other functional groups in your nucleophile or product might not be.[2]
Careful control of temperature and stoichiometry is crucial to minimize these side products.
Troubleshooting Guide: Temperature Optimization
Problem 1: Low or No Conversion to Product
If you are experiencing low or no conversion of your starting material, a systematic approach to increasing the reaction's driving force is necessary.
Workflow for Addressing Low Conversion:
Caption: Workflow for troubleshooting low reaction conversion.
Step-by-Step Protocol for Temperature Screening:
-
Initial Setup: Set up small-scale parallel reactions. A common starting point is room temperature (approx. 20-25°C).
-
Temperature Increments: Set up additional reactions at moderately elevated temperatures, for example, 40°C and 60°C.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 1-2 hours) using an appropriate analytical technique like TLC or LC-MS.
-
Analysis:
-
If the reaction proceeds cleanly at a lower temperature, albeit slowly, a longer reaction time may be preferable to increasing the temperature.
-
If conversion is significantly improved at a higher temperature without the appearance of new impurities, you can further optimize in that range.
-
If side products begin to appear at higher temperatures, the optimal temperature is likely at or below that point.
-
Problem 2: Formation of Impurities and Side Products
The appearance of significant impurities is often a sign that the reaction temperature is too high, favoring alternative reaction pathways.
The Temperature-Dependent Competition: Sₙ2 vs. E2
For a primary benzylic bromide like this compound, the Sₙ2 pathway is generally favored with good nucleophiles. However, if the nucleophile is also a strong base, an increase in temperature can favor the E2 elimination pathway.
Caption: Influence of temperature on Sₙ2 vs. E2 pathways.
Troubleshooting Steps for Impurity Formation:
-
Lower the Temperature: If you have already heated the reaction, try running it at a lower temperature for a longer period. Many reactions with this substrate proceed efficiently at room temperature or slightly above.
-
Choice of Base: If your nucleophile requires a base, consider using a non-nucleophilic, sterically hindered base if elimination is a problem.
-
Solvent Effects: Ensure your solvent is appropriate. Polar aprotic solvents generally favor Sₙ2 reactions.
Data Summary: General Temperature Guidelines
| Reaction Type | Nucleophile/Base Strength | Recommended Starting Temperature | Potential Issues with High Temp. |
| Sₙ2 with good, non-basic nucleophiles (e.g., NaN₃, KCN) | Strong Nucleophile, Weak Base | 0°C to Room Temperature | Decomposition of product or nucleophile |
| Williamson Ether Synthesis (with alkoxides) | Strong Nucleophile, Strong Base | Room Temperature to 50°C | Increased E2 elimination |
| Amination (with primary or secondary amines) | Moderate to Strong Nucleophile, Moderate Base | Room Temperature to 60°C | Over-alkylation, E2 elimination |
| Sₙ1 with weak nucleophiles (e.g., alcohols, water) | Weak Nucleophile, Weak Base | 50°C to reflux | Favors E1 elimination |
Note: These are general guidelines. The optimal temperature for your specific reaction will depend on the exact nucleophile, solvent, and concentration used.
Conclusion
Temperature is a critical lever in controlling the outcome of reactions with the highly reactive this compound. By understanding the underlying principles of reaction kinetics and potential side reactions, and by employing a systematic approach to optimization, researchers can significantly improve yields and product purity. Always begin with milder conditions and incrementally increase the temperature while carefully monitoring the reaction progress.
References
-
Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2: The Temperature. [Link]
-
The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions. YouTube. [Link]
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
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Royal Society of Chemistry. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. [Link]
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PubChem. 1-(Bromomethyl)-3-(trifluoromethyl)benzene. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
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ResearchGate. Optimization of reaction conditions. Reaction conditions: 4-(trifluoromethyl). [Link]
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ResearchGate. Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. [Link]
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University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]
-
ResearchGate. Optimization of reaction temperature and time. [Link]
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Frontiers. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
Reddit. (2024). What are some common causes of low reaction yields?. [Link]
-
ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. [Link]
-
Reddit. (2023). So if the reaction requires heat, SN1 is always favored over SN2 reactions? Is this only with allylic carbons or in general? Google seems to say that SN1 reactions require lower heat. [Link]
-
MDPI. (2023). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. [Link]
-
National Institutes of Health. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]
-
Pearson. Reactions at Benzylic Positions: Videos & Practice Problems. [Link]
-
Chemguides. (2020). NBS: Allylic & Benzylic Bromination & Synthesis. YouTube. [Link]
-
Mr. Krug. (2025). Solving Percent Yield Problems | Stoichiometry Practice. YouTube. [Link]
-
Sci-Hub. ChemInform Abstract: Reactions of 1,3,5‐Tris(fluorosulfonyl)benzene with Some Nucleophilic Reagents. [Link]
-
National Institutes of Health. (2022). Temperature protocols to guide selective self-assembly of competing structures. [Link]
-
Chemsrc. CAS#:402-23-3 | 1-(Bromomethyl)-3-(trifluoromethyl)benzene. [Link]
-
ChemBK. 1-Bromomethyl-3-Trifluoromethyl-Benzene. [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
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Validation & Comparative
A Comparative Guide to SN2 Reactivity: 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene vs. Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the selection of appropriate reagents is paramount to the success of a synthetic campaign. The efficiency of nucleophilic substitution reactions, particularly SN2 reactions, is highly dependent on the electronic and steric nature of the electrophile. This guide provides an in-depth technical comparison of the SN2 reactivity of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene and the archetypal benzyl bromide. We will delve into the underlying electronic factors governing their reactivity, provide a quantitative comparison based on the Hammett equation, and present a detailed experimental protocol for the kinetic analysis of these reactions.
The SN2 Reaction: A Brief Overview
The SN2 (substitution nucleophilic bimolecular) reaction is a fundamental transformation in organic chemistry characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1][2] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[3][4] Key factors influencing the rate of an SN2 reaction include the steric accessibility of the electrophilic carbon, the strength of the nucleophile, the ability of the leaving group to depart, and the nature of the solvent.[5]
For the purpose of this guide, we will focus on the intrinsic reactivity of the electrophiles, this compound and benzyl bromide, keeping the nucleophile, leaving group, and solvent constant.
Electronic Effects on Reactivity: A Tale of Two Rings
The primary difference between benzyl bromide and this compound lies in the electronic nature of the substituent on the benzene ring. Benzyl bromide is the parent compound, with no substituent on the aromatic ring. In contrast, this compound possesses a powerful electron-withdrawing trifluoromethylsulfonyl (-SO2CF3) group at the meta position.
This substituent significantly influences the electrophilicity of the benzylic carbon (the carbon bearing the bromine atom). The -SO2CF3 group exerts a strong negative inductive effect (-I), pulling electron density away from the benzene ring and, consequently, from the benzylic carbon. This increased partial positive charge on the benzylic carbon makes it a more attractive target for an incoming nucleophile, thereby accelerating the rate of the SN2 reaction.
To quantify this electronic effect, we can turn to the Hammett equation, a cornerstone of physical organic chemistry that relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[6][7] The equation is given by:
log(k/k0) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k0 is the rate constant for the unsubstituted reactant (benzyl bromide in this case).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the SN2 reaction of substituted benzyl derivatives, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction. The substituent constant for a meta--SO2CF3 group is approximately +0.76. This high positive value signifies its strong electron-withdrawing nature.
Quantitative Comparison of Reactivity
The second-order rate constant for the reaction of benzyl chloride with potassium iodide in acetone at 25°C has been reported as 2.15 x 10-3 M-1s-1.[8] Given that bromide is a slightly better leaving group than chloride, the rate constant for benzyl bromide under the same conditions will be slightly higher. For the purpose of this comparison, we will use this value as a conservative estimate for benzyl bromide's reactivity.
Using the Hammett equation and a representative ρ value for SN2 reactions of benzyl derivatives (a value of approximately 1.0 is often observed for reactions with moderate charge development in the transition state), we can estimate the rate constant for this compound:
log(ksubstituted / 2.15 x 10-3) = (0.76)(1.0) ksubstituted / 2.15 x 10-3 = 100.76 ≈ 5.75 ksubstituted ≈ 1.24 x 10-2 M-1s-1
This calculation predicts that This compound is approximately 5.8 times more reactive than benzyl bromide in a typical SN2 reaction.
| Compound | Substituent | Hammett Constant (σmeta) | Second-Order Rate Constant (k) (M-1s-1) | Relative Reactivity |
| Benzyl Bromide | -H | 0.00 | ~2.15 x 10-3 (experimental, for benzyl chloride) | 1.0 |
| This compound | -SO2CF3 | +0.76 | ~1.24 x 10-2 (calculated) | ~5.8 |
This significant increase in reactivity makes this compound a valuable reagent when a more potent electrophile is required for the synthesis of complex molecules.
Experimental Protocol for a Comparative Kinetic Study
To empirically validate the predicted difference in reactivity, a kinetic study can be performed. The following protocol outlines a method for determining the second-order rate constants for the SN2 reaction of both benzyl bromide and this compound with sodium iodide in acetone, monitored by conductivity.[4][9]
Objective:
To determine and compare the second-order rate constants of the SN2 reaction of benzyl bromide and this compound with sodium iodide in acetone at a constant temperature.
Materials:
-
Benzyl bromide (reagent grade, freshly distilled)
-
This compound (synthesis protocol below)
-
Sodium iodide (analytical grade, dried in an oven at 110°C for at least 4 hours and stored in a desiccator)
-
Acetone (HPLC grade, dried over molecular sieves)
-
Conductivity meter with a temperature-compensated probe
-
Constant temperature water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Stopwatch
Synthesis of this compound:
A common route to synthesize this compound is through the bromination of 3-(trifluoromethylsulfonyl)toluene. A general procedure involves the reaction of the starting toluene derivative with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride, followed by purification.[8]
Experimental Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations (e.g., 0.1 M) of benzyl bromide, this compound, and sodium iodide in dry acetone.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and a reaction vessel containing a magnetic stir bar in a constant temperature water bath (e.g., 25.0 ± 0.1 °C).
-
Place the conductivity probe in the reaction vessel.
-
-
Kinetic Run (Example for Benzyl Bromide):
-
Pipette a known volume of the sodium iodide solution into the reaction vessel and start the magnetic stirrer.
-
Simultaneously start the stopwatch and add a known volume of the benzyl bromide solution to the reaction vessel.
-
Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds for the first 5 minutes, then every minute) until the reaction is approximately 70-80% complete (indicated by a plateau in the conductivity readings).
-
-
Repeat for the Substituted Benzyl Bromide:
-
Thoroughly clean and dry the reaction vessel and conductivity probe.
-
Repeat the kinetic run using the this compound stock solution under the exact same conditions.
-
-
Data Analysis:
-
The reaction being studied is: R-Br + NaI → R-I + NaBr(s). As the reaction proceeds, the concentration of ionic sodium iodide decreases as it is replaced by the insoluble sodium bromide. This change in the concentration of charge carriers results in a decrease in the conductivity of the solution.
-
The second-order rate law for this reaction is: rate = k[R-Br][I-].
-
The integrated rate law for a second-order reaction with equal initial concentrations of reactants is: 1/[A]t - 1/[A]0 = kt. A plot of 1/[I-]t versus time will yield a straight line with a slope equal to the second-order rate constant, k.
-
The concentration of iodide at any given time can be related to the conductivity of the solution. A calibration curve of conductivity versus known concentrations of sodium iodide in acetone should be prepared to accurately determine the iodide concentration from the conductivity readings.
-
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and the experimental workflow.
Figure 2: Experimental workflow for the kinetic study of SN2 reactions.
Conclusion
The presence of a strong electron-withdrawing group, such as the trifluoromethylsulfonyl group at the meta position, significantly enhances the SN2 reactivity of a benzyl bromide derivative. Our analysis, based on the principles of physical organic chemistry and the Hammett equation, predicts that this compound is approximately 5.8 times more reactive than benzyl bromide. This heightened reactivity makes it a valuable tool for synthetic chemists, particularly in cases where a more potent electrophile is necessary to drive a reaction to completion or to achieve desired selectivity. The provided experimental protocol offers a robust method for empirically verifying this reactivity difference, allowing researchers to make informed decisions in the design and execution of their synthetic strategies.
References
-
Conant, J. B.; Kirner, W. R. The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides. I. The Problem of the Substitution at a Saturated Carbon Atom. J. Am. Chem. Soc.1924 , 46 (1), 232–252. [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]
-
LibreTexts Chemistry. 11.2: The SN2 Reaction. [Link]
-
Wikipedia. Hammett equation. [Link]
-
Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]
-
LibreTexts Chemistry. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
YouTube. [Chemistry] Benzyl bromide reacts rapidly with sodium iodide in acetone to yield a white precipitate. [Link]
-
Scribd. Experiment 8 - Kinetics Using Conductivity Method. [Link]
-
LibreTexts Chemistry. 11.3: Characteristics of the SN2 Reaction. [Link]
-
Journal of Chemical Education. The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. [Link]
-
PubChem. 1-(Bromomethyl)-3-(trifluoromethyl)benzene. [Link]
-
Chegg. Solved Benzyl bromide reacts rapidly with sodium iodide in. [Link]
-
The Royal Society of Chemistry. Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in. [Link]
-
Defense Technical Information Center. SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. [Link]
-
Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
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A Comparative Analysis of Trifluoromethylsulfonyl and Trifluoromethyl Group Effects on Benzyl Bromide Reactivity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (-CF3) and trifluoromethylsulfonyl (-SO2CF3) groups are two of the most potent electron-withdrawing substituents utilized to modulate the chemical and biological properties of organic molecules. This guide provides an in-depth comparison of the electronic effects of these two groups on the reactivity of benzyl bromide, a common electrophilic scaffold in organic synthesis. By examining the underlying physical organic principles and available experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Role of Electronic Effects in Benzyl Bromide Reactivity
The reactivity of benzyl bromide in nucleophilic substitution reactions is exquisitely sensitive to the nature of the substituents on the aromatic ring.[1] These reactions, proceeding through either a concerted (SN2) or a stepwise (SN1) mechanism, are governed by the electronic landscape of the molecule. Electron-donating groups (EDGs) stabilize the developing positive charge in an SN1 transition state or carbocation intermediate, thereby accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) have a more complex influence. While they increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack in an SN2 reaction, they significantly destabilize the carbocation intermediate of an SN1 pathway.[2]
The trifluoromethyl (-CF3) and trifluoromethylsulfonyl (-SO2CF3) groups are powerful EWGs, primarily exerting their influence through a strong negative inductive effect (-I). Understanding the subtle yet significant differences in their electronic character is paramount to predicting and controlling the reactivity of the corresponding benzyl bromides.
Quantifying Electron-Withdrawing Strength: A Look at Hammett Constants
The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, with a larger value signifying a stronger effect.
| Substituent | σ (meta) | σ (para) |
| -CF3 | 0.43 | 0.54 |
| -SO2CF3 | 0.79 | 0.93 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
As the data clearly indicates, the trifluoromethylsulfonyl group is a significantly stronger electron-withdrawing group than the trifluoromethyl group, as evidenced by its larger Hammett constants in both the meta and para positions. This profound difference in electron-withdrawing capability is the primary driver of the differential reactivity of benzyl bromides bearing these substituents.
Mechanistic Implications: SN1 vs. SN2 Pathways
The strong electron-withdrawing nature of both the -CF3 and -SO2CF3 groups heavily disfavors the formation of a benzyl carbocation. Consequently, benzyl bromides substituted with these groups are expected to react primarily through an SN2 mechanism. The rate of an SN2 reaction is sensitive to the electrophilicity of the carbon center and steric hindrance at the reaction site.
Caption: Generalized SN1 and SN2 reaction pathways for benzyl bromides.
The enhanced electrophilicity of the benzylic carbon due to the powerful inductive effect of the -SO2CF3 group would suggest that benzyl bromides bearing this substituent should be more reactive towards nucleophiles in an SN2 reaction compared to their -CF3 counterparts. However, the sheer electron-withdrawing strength of the -SO2CF3 group can also destabilize the electron-rich SN2 transition state, potentially leading to a more complex reactivity profile.[2]
Experimental Data: A Deeper Dive into Reactivity
A study by Liu et al. on the solvolysis of benzylic tosylates with a trifluoromethyl group at the benzylic carbon (Ar-CH(CF3)-OTs) provides compelling evidence for the powerful deactivating effect of the -CF3 group in a reaction that proceeds through a carbocation-like transition state.[3] The Hammett-Brown correlation for this solvolysis yielded a ρ+ value of -7.46, indicating a very high demand for electron donation from the aromatic ring to stabilize the developing positive charge.[3] This study underscores the extreme reluctance of a benzylic carbon bearing a -CF3 group to form a positive charge.
Extrapolating this to benzyl bromides, where the substituent is on the aromatic ring, we can infer that the -SO2CF3 group, being a much stronger electron-withdrawing group than -CF3, will destabilize the SN1 transition state to an even greater extent.
For SN2 reactions, while quantitative comparative data is elusive, the general principle is that strong electron-withdrawing groups can decrease the rate of SN2 reactions due to destabilization of the electron-rich transition state.[2] However, the increased electrophilicity of the benzylic carbon is a competing factor. It is therefore plausible that for highly reactive nucleophiles, the increased electrophilicity of the benzylic carbon in the -SO2CF3 substituted benzyl bromide could lead to a faster reaction rate compared to the -CF3 analogue.
Experimental Protocols
To empirically determine the relative reactivities of trifluoromethylsulfonyl- and trifluoromethyl-substituted benzyl bromides, a solvolysis kinetics experiment is the gold standard.
Protocol: Solvolysis of Substituted Benzyl Bromides
This protocol outlines a general procedure for measuring the solvolysis rates of substituted benzyl bromides.
1. Materials:
-
p-(Trifluoromethyl)benzyl bromide
-
p-(Trifluoromethylsulfonyl)benzyl bromide
-
Solvent (e.g., 80% ethanol/20% water, or 50% acetone/50% water)
-
Conductivity meter or UV-Vis spectrophotometer
-
Constant temperature bath
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare a stock solution of the benzyl bromide in a suitable solvent (e.g., acetonitrile).
-
Equilibrate the reaction solvent to the desired temperature in the constant temperature bath.
-
Initiate the reaction by injecting a small aliquot of the benzyl bromide stock solution into the reaction solvent with vigorous stirring. The final concentration should be in the millimolar range.
-
Monitor the progress of the reaction over time. This can be done by:
-
Conductivity: The liberation of HBr during solvolysis will increase the conductivity of the solution.
-
UV-Vis Spectrophotometry: If the product has a different UV-Vis absorption spectrum from the starting material, the change in absorbance at a specific wavelength can be monitored.
-
-
Record the data at regular intervals until the reaction is at least 70-80% complete.
-
The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in concentration (or a property proportional to it) versus time. The slope of this line will be -k.
Caption: A generalized workflow for determining the solvolysis rate of substituted benzyl bromides.
Synthesis of Substituted Benzyl Bromides
The synthesis of benzyl bromides bearing trifluoromethyl and trifluoromethylsulfonyl groups can be achieved through established methods.
Synthesis of p-(Trifluoromethyl)benzyl Bromide
A common method for the synthesis of p-(trifluoromethyl)benzyl bromide is the radical bromination of p-xylene substituted with a trifluoromethyl group, often using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[4] Alternatively, the corresponding benzyl alcohol can be converted to the bromide using reagents such as phosphorus tribromide (PBr3).[4]
Synthesis of p-(Trifluoromethylsulfonyl)benzyl Bromide
The synthesis of p-(trifluoromethylsulfonyl)benzyl bromide is more challenging due to the powerful deactivating nature of the -SO2CF3 group. A potential route involves the oxidation of the corresponding sulfide, p-(trifluoromethylthio)toluene, to the sulfone, followed by benzylic bromination.
Conclusion and Future Outlook
The trifluoromethylsulfonyl group is a demonstrably stronger electron-withdrawing group than the trifluoromethyl group. This fundamental electronic difference dictates that p-(trifluoromethylsulfonyl)benzyl bromide will be significantly less reactive in SN1 reactions and likely exhibit a complex, nucleophile-dependent reactivity profile in SN2 reactions compared to p-(trifluoromethyl)benzyl bromide.
While a direct quantitative comparison of their reactivity in nucleophilic substitution reactions is a gap in the current literature, the principles of physical organic chemistry provide a robust framework for predicting their behavior. Future experimental studies directly comparing the solvolysis rates and reactivity with a range of nucleophiles would be invaluable for a more complete understanding and would undoubtedly aid in the rational design of novel chemical entities in drug discovery and materials science.
References
-
Liu, K.-T.; Chang, L.-W.; Chen, P.-S. The Highly Electron-Deficient 1-Aryl-1-(trifluoromethyl)ethyl System. Part 2. Solvolysis of 1-Aryl-1-(trifluoromethyl)ethyl Tosylates. J. Org. Chem.1991 , 56 (4), 1315–1318. [Link]
-
Umemoto, T.; Ishihara, S. Power-Variable-Type Electrophilic Trifluoromethylating Agents: (Trifluoromethyl)dibenzo- and -thiophenium and -selenophenium Salt Derivatives. J. Am. Chem. Soc.1993 , 115 (6), 2156–2164. [Link]
-
Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]
- Yagupolskii, L. M.; Fialkov, Y. A. [Inductive effect of the trifluoromethylsulfonyl group]. Zh. Obshch. Khim.1963, 33, 357-362. (Note: A direct link to this older Russian journal article is not readily available, but it is a foundational citation for the electronic effects of the SO2CF3 group).
-
University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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A Comparative Guide to the Structural Elucidation of 1-(Bromomethyl)-3-(trifluoromethylsulfonyl)benzene Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene scaffold is a key building block in the synthesis of a variety of pharmacologically active compounds, owing to the reactive benzylic bromide and the strongly electron-withdrawing trifluoromethylsulfonyl group.[1] This guide provides an in-depth comparison of the primary analytical methods for the definitive structural confirmation of these derivatives, grounded in experimental data and established protocols. We will explore the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering insights into the causality behind experimental choices for this unique class of molecules.
The Importance of Orthogonal Analytical Approaches
No single analytical technique provides a complete structural picture. A robust characterization relies on the synergy of orthogonal methods, each interrogating different physicochemical properties of the molecule. For a molecule such as this compound, with its combination of a reactive alkyl halide and a complex sulfonyl moiety, a multi-faceted approach is not just recommended, but essential for unambiguous structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei. For the target molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a comprehensive analysis.
Key Insights from NMR:
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment (shielding/deshielding), and their proximity to other protons (spin-spin coupling). The benzylic protons of the bromomethyl group are particularly diagnostic, typically appearing as a singlet in the downfield region due to the electronegativity of the bromine atom. The aromatic protons will exhibit a characteristic splitting pattern that confirms the 1,3-disubstitution pattern on the benzene ring.
-
¹³C NMR: While ¹H NMR identifies the proton framework, ¹³C NMR provides a direct look at the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shift of the benzylic carbon is sensitive to the halogen substituent, and the carbons of the aromatic ring are influenced by the electron-withdrawing trifluoromethylsulfonyl group.
-
¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique. It will show a singlet for the three equivalent fluorine atoms of the -CF₃ group, and its chemical shift provides confirmation of the trifluoromethylsulfonyl moiety.[1]
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2] It is crucial to use a high-purity, anhydrous solvent to avoid side reactions with the reactive bromomethyl group.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
Data Acquisition:
-
A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex splitting patterns in the aromatic region.
-
Standard pulse programs for ¹H, ¹³C{¹H}, and ¹⁹F NMR should be employed.
-
For unambiguous assignment of the aromatic signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
Data Interpretation: Causality and Expectations
The strongly electron-withdrawing trifluoromethylsulfonyl group will significantly influence the chemical shifts of the aromatic protons and carbons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene. The benzylic CH₂ protons are also deshielded by the adjacent bromine atom.
Expected ¹H NMR Data (based on similar structures):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Ar-H | 7.5 - 8.2 | Multiplet |
| -CH₂Br | ~4.5 | Singlet |
Expected ¹³C NMR Data (qualitative):
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C-SO₂CF₃ | Downfield | Attached to electron-withdrawing group |
| Ar-C | 120 - 140 | Complex pattern due to substitution |
| -CF₃ | Quartet | Due to ¹JCF coupling |
| -CH₂Br | ~30 |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern. For halogenated compounds like this compound, MS is particularly informative due to the characteristic isotopic pattern of bromine.
Key Insights from MS:
-
Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the confirmation of the molecular formula.[1]
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M⁺ and M+2 peak of almost equal intensity, which is a clear indicator of the presence of one bromine atom in the molecule.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization provides a fingerprint that can be used to deduce its structure. Common fragmentation pathways for this molecule would include the loss of the bromine atom, cleavage of the benzylic C-C bond, and fragmentation of the trifluoromethylsulfonyl group.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Ionization Method:
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are more likely to produce an intact molecular ion, which is crucial for determining the molecular weight.
Data Acquisition:
-
The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled to a gas or liquid chromatograph).
-
The molecules are ionized.
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Data Interpretation: Decoding the Fragments
The fragmentation of aromatic sulfones in mass spectrometry can be complex. A common fragmentation pathway involves the elimination of SO₂.[3][4] For the target molecule, one would expect to see fragments corresponding to the loss of Br, SO₂CF₃, and combinations thereof.
Expected Key Fragments in Mass Spectrum:
| m/z | Identity |
| [M]⁺ and [M+2]⁺ | Molecular ion with ⁷⁹Br and ⁸¹Br |
| [M-Br]⁺ | Loss of bromine radical |
| [M-SO₂CF₃]⁺ | Loss of trifluoromethylsulfonyl radical |
X-ray Crystallography: The Definitive Solid-State Structure
While NMR and MS provide powerful evidence for the structure of a molecule, X-ray crystallography offers an unambiguous, three-dimensional map of the atomic positions in the solid state.[1] It is considered the gold standard for structural determination, providing precise bond lengths, bond angles, and conformational information.
Key Insights from X-ray Crystallography:
-
Unambiguous Connectivity: Confirms the exact arrangement of atoms and the bonding framework.
-
Stereochemistry and Conformation: Provides the absolute configuration of chiral centers and the preferred conformation of the molecule in the crystal lattice.
-
Intermolecular Interactions: Reveals how molecules pack in the solid state, including hydrogen bonding and other non-covalent interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
Crystallization:
-
Challenge: Obtaining high-quality single crystals suitable for X-ray diffraction can be a significant hurdle, especially for reactive molecules like benzylic bromides.[1]
-
Techniques: Common crystallization methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and often requires screening of various options.
-
Handling: Due to the reactivity of the bromomethyl group, crystallization may need to be performed in an inert atmosphere to prevent decomposition.[1]
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
The diffraction data is processed to determine the unit cell dimensions and the electron density map.
-
A structural model is built and refined against the experimental data to obtain the final crystal structure.
Data Interpretation: From Diffraction Pattern to Molecular Structure
The final output of an X-ray crystallographic analysis is a detailed model of the molecule, often presented as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which shows the atoms as ellipsoids representing their thermal motion. This model provides precise measurements of bond lengths and angles. For this compound, the C-S bond in the -SO₂CF₃ group is expected to be around 1.76 Å, and the C-Br bond in the bromomethyl group is typically about 1.93 Å.[1] The O-S-O bond angle in the sulfonyl group is expected to be approximately 119°.[1]
Comparison of Analytical Methods
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Connectivity, chemical environment, solution conformation | Molecular weight, elemental composition, fragmentation pattern | Unambiguous 3D structure, bond lengths/angles, solid-state conformation |
| Sample State | Solution | Gas phase (ions) | Solid (single crystal) |
| Sample Amount | mg scale | µg to ng scale | Single crystal |
| Key Strengths | Detailed structural information in solution | High sensitivity, isotopic information | Definitive structural proof |
| Limitations | Can be complex to interpret, may not provide absolute stereochemistry | May not show molecular ion, isomerization can occur | Requires high-quality single crystals, which can be difficult to obtain |
| Suitability for Target Molecule | Excellent for confirming connectivity and substitution pattern | Essential for confirming molecular formula and presence of bromine | The ultimate proof of structure if a crystal can be obtained |
Workflow for Structural Confirmation
A logical workflow for the structural confirmation of a newly synthesized this compound derivative would be as follows:
Caption: A typical workflow for the structural elucidation of a novel compound.
Conclusion
The structural confirmation of this compound derivatives requires a judicious application of modern analytical techniques. NMR spectroscopy serves as the primary tool for mapping the molecular framework in solution, while mass spectrometry provides definitive confirmation of the molecular formula and the presence of key elements like bromine. For an irrefutable proof of structure, single-crystal X-ray diffraction remains the unparalleled gold standard, though it is contingent on the ability to grow suitable crystals. By integrating the data from these orthogonal methods, researchers can confidently and accurately characterize these important synthetic intermediates, ensuring the integrity and reproducibility of their scientific endeavors.
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Navigating the Spectroscopic Maze: A Comparative Guide to the NMR Analysis of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene and Its Reaction Products
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing motifs is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among the versatile building blocks utilized for this purpose, 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene stands out as a key reagent. Its trifluoromethylsulfonyl group offers a unique combination of electron-withdrawing character and metabolic stability, while the bromomethyl handle serves as a reactive site for introducing diverse functionalities through nucleophilic substitution. The unambiguous characterization of the resulting products is paramount, and for this, nuclear magnetic resonance (NMR) spectroscopy, encompassing ¹H, ¹³C, and ¹⁹F nuclei, provides an indispensable analytical toolkit.
This guide offers an in-depth, comparative analysis of the spectroscopic signatures of this compound and its derivatives. By delving into the principles behind the observed chemical shifts and coupling patterns, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret their NMR data and accelerate their research endeavors.
The Crucial Role of NMR in Structure Elucidation
The structural complexity of molecules bearing both a trifluoromethylsulfonyl group and a reactive benzylic bromide necessitates a multi-pronged analytical approach. While techniques like mass spectrometry confirm molecular weight, it is NMR that provides the detailed connectivity and electronic information essential for unequivocal structure determination. ¹H NMR elucidates the proton environment, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR offers a highly sensitive and specific window into the fluorine-containing moiety.[1]
Interpreting the Spectroscopic Fingerprints
To illustrate the power of comparative NMR analysis, we will examine the spectra of the starting material, this compound, and a representative product of nucleophilic substitution. For this purpose, we will consider the reaction with a generic nucleophile, "Nu," to form 1-((Nu)methyl)-3-(trifluoromethylsulfonyl)benzene.
¹H NMR Analysis: A Window into the Proton Environment
The ¹H NMR spectrum provides valuable information about the number of distinct proton environments and their neighboring protons.
This compound:
The key diagnostic signals in the ¹H NMR spectrum are the benzylic protons of the -CH₂Br group and the aromatic protons. The strong electron-withdrawing nature of both the bromine atom and the trifluoromethylsulfonyl group significantly deshields the benzylic protons, causing their signal to appear at a characteristically downfield chemical shift. The aromatic region will display a complex splitting pattern consistent with a 1,3-disubstituted benzene ring.
1-((Nu)methyl)-3-(trifluoromethylsulfonyl)benzene:
Upon substitution of the bromine with a nucleophile, the chemical shift of the benzylic protons will be altered. The extent of this shift is dependent on the electron-donating or -withdrawing nature of the nucleophile. For instance, replacement with an oxygen- or nitrogen-based nucleophile would typically result in an upfield shift of the benzylic proton signal compared to the starting bromide. The aromatic proton signals will also experience subtle shifts reflecting the change in the electronic environment.
¹³C NMR Analysis: Mapping the Carbon Framework
The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct view of the carbon skeleton.
This compound:
The benzylic carbon of the -CH₂Br group will appear at a distinct chemical shift, influenced by the attached bromine. The carbon of the trifluoromethyl group will be observable as a quartet due to coupling with the three fluorine atoms. The aromatic region will show four distinct signals for the four non-equivalent aromatic carbons, with their chemical shifts dictated by the substitution pattern.
1-((Nu)methyl)-3-(trifluoromethylsulfonyl)benzene:
The most significant change in the ¹³C NMR spectrum upon substitution will be the chemical shift of the benzylic carbon. The specific shift will be characteristic of the new C-Nu bond. The chemical shift of the trifluoromethyl carbon is also expected to be subtly influenced by the change at the benzylic position.
¹⁹F NMR Analysis: The Fluorine-Specific Probe
¹⁹F NMR is a highly sensitive technique that provides a clean and direct probe of the trifluoromethyl group.
This compound and its derivatives:
The trifluoromethylsulfonyl group will give rise to a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this singlet is a sensitive indicator of the electronic environment of the benzene ring. While the substitution at the distant benzylic position will have a minor effect on the ¹⁹F chemical shift, this subtle change can be a useful confirmation of a successful reaction.
Comparative Data Summary
The following table summarizes the expected trends in the NMR chemical shifts for this compound and its generic substitution product.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | -CH₂: Downfield | -CH₂: Characteristic shift | -CF₃: Singlet |
| Aromatic: Complex pattern | Aromatic: 4 signals | ||
| 1-((Nu)methyl)-3-(trifluoromethylsulfonyl)benzene | -CH₂: Shifted (typically upfield) | -CH₂: Shifted | -CF₃: Singlet (subtle shift) |
| Aromatic: Subtle shifts | Aromatic: Subtle shifts |
Experimental Protocol: A Representative Nucleophilic Substitution
The following is a generalized, step-by-step methodology for a typical nucleophilic substitution reaction of this compound.
Reaction Workflow:
Caption: Generalized workflow for the nucleophilic substitution of this compound.
Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq.). If the nucleophile is used as its salt (e.g., sodium azide), it can be added directly. If a neutral nucleophile (e.g., an amine or alcohol) is used, a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq.) should also be added.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
NMR Analysis: Prepare a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
Causality in Experimental Choices
-
Solvent Selection: Aprotic polar solvents like DMF and acetonitrile are often chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
Use of a Base: For neutral nucleophiles, a base is required to deprotonate the nucleophile, increasing its nucleophilicity, or to act as a scavenger for the HBr generated during the reaction.
-
Monitoring by TLC: TLC is a rapid and effective technique to monitor the consumption of the starting material and the formation of the product, allowing for optimal reaction timing.
Self-Validating Protocols
The combination of TLC, mass spectrometry, and multi-nuclear NMR creates a self-validating system. TLC indicates the conversion, mass spectrometry confirms the expected molecular weight of the product, and the detailed structural information from ¹H, ¹³C, and ¹⁹F NMR provides definitive confirmation of the product's identity. Any unexpected spectroscopic data would immediately signal the formation of a byproduct or an incomplete reaction, prompting further investigation.
Conclusion
The systematic and comparative analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is a powerful and essential methodology for the unambiguous characterization of the reaction products of this compound. By understanding the expected spectroscopic signatures and the influence of structural modifications on the NMR parameters, researchers can confidently navigate the complexities of modern synthetic chemistry and accelerate the development of novel therapeutics and other advanced materials.
References
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A Senior Application Scientist's Guide to Purity Assessment of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the precise construction of molecular entities is paramount. Intermediates such as 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene are pivotal building blocks, valued for the reactive benzylic bromide and the electron-withdrawing trifluoromethylsulfonyl group. The latter often enhances metabolic stability and binding affinity of a final drug candidate.[1][2][3] However, the synthetic utility of this reagent is directly proportional to its purity. The presence of residual starting materials, byproducts, or isomeric impurities can lead to unforeseen side reactions, complicate downstream processing, and ultimately compromise the integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical techniques for the robust purity assessment of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, enabling you to build a self-validating system for quality control in your laboratory.
The Synthetic Landscape and Potential Impurities
A thorough understanding of potential impurities begins with an examination of the synthetic route. A common pathway to this compound involves the radical bromination of 3-(trifluoromethylsulfonyl)toluene. This seemingly straightforward transformation is fraught with potential for impurity generation.
The primary impurities of concern are:
-
Unreacted Starting Material: Incomplete reaction leaves residual 3-(trifluoromethylsulfonyl)toluene.
-
Over-bromination Products: The high reactivity of the benzylic position can lead to the formation of 1-(dibromomethyl)-3-(trifluoromethylsulfonyl)benzene.[4]
-
Isomeric Impurities: Under certain conditions, electrophilic aromatic substitution can occur on the benzene ring, leading to various ring-brominated isomers.[5]
-
Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.
A Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for a comprehensive purity profile. No single technique can elucidate all potential impurities. We will now compare the most effective methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] For a non-volatile compound like this compound, a reversed-phase method is typically the most effective.
The Rationale Behind Method Development:
A C18 column is the logical first choice due to the aromatic and moderately nonpolar nature of the analyte.[7] A gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol provides the necessary resolving power to separate the target compound from its closely related impurities. UV detection is ideal, as the benzene ring provides a strong chromophore.
Experimental Protocol: Reversed-Phase HPLC
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase A | Water | The weak solvent in reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | A common strong organic solvent with good UV transparency. |
| Gradient | 50% B to 95% B over 20 minutes | A gradient is crucial for eluting both the polar and non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring exhibits strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Data Interpretation:
The resulting chromatogram will show peaks for the main component and any impurities. The relative area of each peak can be used to estimate the purity (area percent method). For more accurate quantification, a reference standard of this compound should be used to create a calibration curve.
Table 1: Comparison of HPLC with an Alternative - Supercritical Fluid Chromatography (SFC)
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Strengths | High resolution, robust, widely applicable, excellent for non-volatile compounds. | Faster separations, lower organic solvent consumption, ideal for chiral separations. |
| Limitations | Higher solvent consumption and disposal costs. | Requires specialized equipment, less suitable for highly polar compounds. |
| Applicability to Topic | The gold standard for purity determination of this compound. | A viable, "greener" alternative, but less commonly available. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile impurities, such as residual solvents and some reaction byproducts, GC-MS is the method of choice.[8] this compound itself is thermally stable enough for GC analysis.
The Rationale Behind Method Development:
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point for the separation of aromatic compounds. A temperature gradient allows for the separation of compounds with a range of boiling points. The mass spectrometer provides both qualitative (identification by mass spectrum) and quantitative data.
Experimental Protocol: GC-MS
| Parameter | Recommended Condition | Rationale |
| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm | A versatile, low-polarity column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at 1 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 50 °C (2 min), then ramp to 300 °C at 15 °C/min | A general-purpose program to separate compounds with varying boiling points. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole | 150 °C | Standard temperature for the quadrupole mass filter. |
| Scan Range | 40-450 m/z | Covers the expected mass range of the analyte and potential impurities. |
Data Interpretation:
The total ion chromatogram (TIC) will show the separation of the different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The presence of the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) is a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[9] Both ¹H and ¹⁹F NMR are highly informative for this compound.
-
¹H NMR: Provides information on the protons of the benzylic methylene group (-CH₂Br) and the aromatic protons. The integration of these signals can be used to confirm the structure and identify proton-containing impurities.
-
¹⁹F NMR: The trifluoromethyl group gives a characteristic singlet in the ¹⁹F NMR spectrum. This is a very clean region of the spectrum, making it excellent for identifying and quantifying any fluorine-containing impurities.[10]
Data Interpretation:
The chemical shifts, coupling patterns, and integration of the signals in the ¹H and ¹⁹F NMR spectra are compared to a reference spectrum of the pure compound. The presence of unexpected signals indicates impurities. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard and comparing the integral of a signal from the analyte to a signal from the standard.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS). For halogen-containing compounds, bromine content can also be determined. This technique is a fundamental measure of purity, as the presence of impurities will cause the experimental values to deviate from the calculated theoretical values.
Theoretical Composition of C₈H₆BrF₃O₂S:
-
Carbon (C): 31.70%
-
Hydrogen (H): 2.00%
-
Bromine (Br): 26.36%
-
Fluorine (F): 18.80%
-
Oxygen (O): 10.56%
-
Sulfur (S): 10.58%
Data Interpretation:
The experimentally determined percentages should be within ±0.4% of the theoretical values for a pure sample.[11] Larger deviations suggest the presence of significant impurities.
Comparison with Alternative Reagents
While this compound is a valuable reagent, other electrophilic building blocks are also employed in drug discovery.
Table 2: Comparison with Alternative Electrophilic Reagents
| Reagent | Structure | Key Features | Purity Assessment Challenges |
| Benzyl Chloride | Ph-CH₂Cl | More reactive and less expensive than the bromide analog. | Can be unstable, potential for over-alkylation. GC-MS is a key analytical tool. |
| Benzyl Mesylate | Ph-CH₂OMs | Highly reactive alkylating agent. | Prone to hydrolysis, requiring careful handling and analysis by HPLC with attention to stability. |
| Epoxides | e.g., Styrene Oxide | Introduce a hydroxyethyl group. | Ring-opening can be non-regioselective, leading to isomeric impurities. Chiral HPLC may be necessary. |
Conclusion: A Holistic Approach to Purity Assessment
Ensuring the purity of this compound is not merely an analytical exercise; it is a critical step in guaranteeing the quality, safety, and efficacy of the downstream products. A comprehensive purity assessment strategy should not rely on a single technique but rather employ a suite of orthogonal methods. HPLC is indispensable for quantifying non-volatile organic impurities, while GC-MS is essential for residual solvents and other volatile components. NMR provides invaluable structural confirmation and can be used for quantification, and elemental analysis offers a fundamental check of elemental composition. By understanding the synthetic route and potential impurities, and by applying the appropriate analytical tools with a clear rationale, researchers can confidently use this important building block in the synthesis of the next generation of therapeutics.
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
This document provides essential, field-proven guidance for the safe handling, use, and disposal of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene (CAS No. 866208-07-3). As a potent electrophilic reagent, its unique chemical properties demand rigorous adherence to safety protocols to mitigate risks in a research environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Understanding the Hazard: A Mechanistic Perspective
This compound is a highly reactive benzyl bromide derivative. Its hazard profile is rooted in its molecular structure:
-
The Bromomethyl Group (-CH₂Br): The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This functionality classifies the compound as a potent alkylating agent . Alkylating agents can react with biological nucleophiles, such as DNA and proteins, which is the basis of their high toxicity and corrosive nature.
-
The Trifluoromethylsulfonyl Group (-SO₂CF₃): This group, often called a triflone group, is one of the strongest electron-withdrawing groups used in organic chemistry.[1] Its powerful inductive effect withdraws electron density from the benzene ring, further increasing the electrophilicity and reactivity of the benzylic carbon.[2] This enhanced reactivity makes the compound extremely effective in synthesis but also significantly more hazardous than standard benzyl bromides.
The combination of these two groups results in a compound that is classified as corrosive and a lachrymator . It causes severe skin burns, serious eye damage, and respiratory tract irritation upon exposure.[3][4]
Table 1: Hazard Summary and GHS Classification
| Hazard Class | GHS Classification | Signal Word & Statement |
| Skin Corrosion/Irritation | Category 1B | Danger - H314: Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage | Category 1 | Danger - H314: Causes severe skin burns and eye damage.[3][4] |
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | Warning - H335: May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE) Protocol: Your Primary Defense
Given the severe corrosive nature of this reagent, a multi-layered PPE approach is mandatory. Engineering controls are the first and most critical line of defense.
Engineering Controls
-
Chemical Fume Hood: All handling, weighing, and dispensing of this compound must be performed inside a certified chemical fume hood with a tested and adequate face velocity.[5] This is non-negotiable and protects against the inhalation of corrosive vapors and dusts.
-
Safety Stations: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[3]
Table 2: Required Personal Protective Equipment
| Body Area | Primary Protection | Secondary/Enhanced Protection | Rationale |
| Hands | Nitrile or Neoprene Gloves (consult manufacturer's resistance chart) | Double-gloving | Provides a barrier against a corrosive solid/liquid that causes severe burns.[6] Double-gloving offers protection in case the outer glove is compromised. |
| Eyes | Chemical Safety Goggles (vented or non-vented) | Full-Face Shield (worn over goggles) | Protects against splashes and vapors that can cause irreversible eye damage.[5][7] A face shield protects the entire face from splashes. |
| Body | Flame-Resistant Laboratory Coat | Chemically Impervious Apron or Suit | A lab coat provides a basic barrier. An impervious apron is required when handling larger quantities or when there is a significant splash risk.[7] |
| Feet | Closed-toe, non-permeable shoes | Chemical-resistant boot covers | Protects feet from spills. |
| Respiratory | (If handled in Fume Hood) None required | NIOSH-approved respirator with appropriate cartridges | A respirator is required if engineering controls fail or if handling outside of a fume hood (e.g., during a large spill cleanup).[3][6] |
Standard Operating Procedure (SOP) for Handling
This protocol is designed to minimize exposure and ensure operational safety from reagent retrieval to reaction quenching.
Workflow for Safe Handling
Caption: Step-by-step workflow for handling the reagent.
Step-by-Step Methodology
-
Preparation:
-
Before entering the lab, review the Safety Data Sheet (SDS) for this compound.[3]
-
Ensure the chemical fume hood is operational.
-
Don all required PPE as detailed in Table 2.
-
-
Handling:
-
Transport the reagent container in a secondary, shatter-proof container.
-
Inside the fume hood, carefully open the container.
-
If solid, use a clean spatula to weigh the desired amount onto weighing paper or directly into a tared vessel. Avoid creating dust.[3]
-
Promptly and securely close the main reagent container.
-
Add the reagent to the reaction vessel. Be mindful of potential exothermic reactions.
-
-
Post-Handling:
-
Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.
-
Segregate all waste streams as described in Section 5.
-
Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.
-
Emergency Response Plan
Immediate and correct action is critical in any exposure or spill scenario.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][8]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
Spill Response
Caption: Logical flow for responding to a chemical spill.
-
Containment: For small spills inside a fume hood, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to cover and contain the material.[8]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3] Avoid actions that create dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[9] All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report all spills to laboratory management and the institutional safety officer.
Waste Disposal Protocol
Proper segregation and disposal are crucial for safety and environmental compliance. As a halogenated organic compound, this material requires specific handling.[10][11]
Waste Segregation and Disposal Pathway
Caption: Waste stream from generation to final disposal.
Procedure
-
Identify as Halogenated Waste: This compound contains bromine and fluorine, classifying it as halogenated waste.[12]
-
Segregate at the Source:
-
Collect all waste containing this reagent, including contaminated solvents, reaction mixtures, and cleaning materials, in a designated container labeled "HAZARDOUS WASTE: HALOGENATED ORGANICS ".[10][13]
-
Crucially, do not mix with non-halogenated waste. Mixing waste streams complicates disposal and significantly increases costs, as the entire volume must be treated as halogenated.[11][12]
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.[13]
-
Ensure the container is compatible with the chemical.
-
Attach a hazardous waste tag and maintain a log of the contents.
-
-
Final Disposal:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
-
The required method of disposal is high-temperature incineration at a licensed facility equipped with afterburners and scrubbers to neutralize the resulting acidic halogen gases.[3]
-
By adhering to this comprehensive guide, you build a foundation of safety that protects you, your colleagues, and your research.
References
-
1-(Bromomethyl)-3-(trifluoromethyl)benzene. PubChem, National Center for Biotechnology Information. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
Hazardous Waste Segregation. Unknown Source. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
-
Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | 866208-07-3 | Benchchem [benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
